3-Undecanol, (S)-
Description
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Structure
2D Structure
Properties
Molecular Formula |
C11H24O |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
(3S)-undecan-3-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |
InChI Key |
HCARCYFXWDRVBZ-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCC[C@H](CC)O |
Canonical SMILES |
CCCCCCCCC(CC)O |
Origin of Product |
United States |
Foundational & Exploratory
(S)-3-Undecanol in Insect Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Undecanol is a chiral secondary alcohol that has been identified as a component of insect semiochemical profiles, playing a role in the chemical communication systems of certain species. While research into this specific compound is not as extensive as for other insect pheromones, existing studies and analogous compounds provide a framework for understanding its potential significance in insect behavior and its applications in pest management and drug development. This technical guide synthesizes the current knowledge on the natural occurrence of (S)-3-Undecanol and related compounds in insects, details the experimental protocols for their study, and presents this information in a format accessible to researchers and professionals in related fields.
Data Presentation: Quantitative Analysis of Undecanols in Insects
| Insect Species | Compound | Type of Pheromone | Enantiomeric Ratio (S:R) | Quantity | Source |
| Lobiopa insularis (Strawberry Sap Beetle) | 2-Undecanol | Aggregation (Male-produced) | 3.5:1 | 1.5 ng / insect / 24h | [1][2] |
This table highlights the male-specific production of 2-undecanol in L. insularis and the predominance of the (S)-enantiomer, underscoring the importance of stereochemistry in insect chemical communication.[1][2] The quantity detected provides a baseline for the concentrations that can be biologically active.
Experimental Protocols
The identification, quantification, and functional analysis of (S)-3-Undecanol and other long-chain alcohol pheromones in insects require a combination of sophisticated analytical and behavioral assays. The following are detailed methodologies for key experiments cited in the context of insect pheromone research.
Pheromone Collection: Aeration (Volatile Collection)
This method is used to collect airborne semiochemicals released by insects.
-
Apparatus: A glass chamber to house the insects, a purified air source (e.g., charcoal-filtered air), an adsorbent trap (e.g., a glass tube containing Porapak Q or other suitable polymer), and a vacuum pump to draw air through the system.
-
Procedure:
-
Place a known number of insects (separated by sex if necessary) into the glass chamber. Provide a food source if required for pheromone production.
-
Draw purified air through the chamber at a controlled flow rate.
-
The air, now carrying the insect-released volatiles, is passed through the adsorbent trap.
-
After a set collection period (e.g., 24 hours), remove the adsorbent trap.
-
Elute the trapped compounds from the adsorbent using a minimal amount of a high-purity solvent (e.g., hexane or dichloromethane).
-
The resulting extract is then concentrated under a gentle stream of nitrogen before analysis.
-
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for identifying and quantifying volatile compounds in a sample.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase.
-
As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum for each compound.
-
Compound identification is achieved by comparing the retention time and mass spectrum to those of authentic standards.
-
Quantification is performed by comparing the peak area of the target compound to the peak area of an internal standard of known concentration.
-
Enantioselective (Chiral) Analysis: Chiral Gas Chromatography
To determine the enantiomeric ratio of a chiral pheromone component like (S)-3-Undecanol.
-
Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., based on cyclodextrin derivatives).
-
Procedure:
-
The procedure is similar to standard GC-MS.
-
The chiral stationary phase of the column selectively interacts with the different enantiomers, causing them to elute at different times.
-
The relative peak areas of the separated enantiomers are used to determine the enantiomeric ratio.
-
Electrophysiological Analysis: Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is used to identify which compounds in a complex mixture are biologically active (i.e., detected by the insect's antennae).
-
Apparatus: A GC with its column effluent split between a standard detector (e.g., Flame Ionization Detector - FID) and an electroantennography setup. The EAD setup consists of an insect antenna mounted between two electrodes and connected to an amplifier.
-
Procedure:
-
The pheromone extract is injected and separated by the GC.
-
As compounds elute, one portion goes to the FID to produce a chromatogram, while the other portion is passed over the insect antenna.
-
When a biologically active compound contacts the antenna, it elicits a nerve impulse, which is detected as a change in electrical potential (a depolarization).
-
By aligning the FID chromatogram with the EAD recording, the specific peaks that elicited an antennal response can be identified.
-
Behavioral Assays: Olfactometer and Field Trapping
These assays are crucial for determining the behavioral function of a semiochemical.
-
Y-Tube Olfactometer: A Y-shaped glass tube where an insect is introduced at the base and can choose to move towards one of two arms. One arm receives a stream of air carrying the test compound, while the other receives clean air (control). A statistically significant preference for the treatment arm indicates attraction.
-
Wind Tunnel: A more complex setup that allows for the observation of upwind flight behavior in response to a pheromone plume.
-
Field Trapping: Traps baited with synthetic pheromones are placed in the natural habitat of the target insect. The number of insects caught in baited traps is compared to unbaited control traps to assess attraction under field conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of experiments and the general signaling pathway involved in insect olfaction.
Caption: Experimental workflow for insect pheromone identification and validation.
Caption: Generalized olfactory signaling pathway in insects.
Biosynthesis of Long-Chain Alcohol Pheromones
The biosynthesis of fatty acid-derived pheromones, including long-chain alcohols, is a multi-step enzymatic process that typically occurs in specialized pheromone glands.[3][4] While the specific pathway for (S)-3-Undecanol has not been elucidated, the general pathway for similar compounds involves:
-
De novo fatty acid synthesis: Acetyl-CoA and malonyl-CoA are used to build saturated fatty acid chains.
-
Desaturation: Specific desaturases introduce double bonds at precise locations.
-
Chain shortening: β-oxidation can shorten the fatty acid chain to the desired length.[5]
-
Reduction: Fatty acyl-CoA reductases (FARs) reduce the fatty acyl-CoA to the corresponding fatty alcohol.[3][4]
The stereospecificity of the final alcohol product is likely determined by the stereoselectivity of the reductase enzyme involved in the final step.
Conclusion
While the natural occurrence of (S)-3-Undecanol in insects remains an area requiring further investigation, the presence of its structural isomer, (S)-2-undecanol, as a key pheromone component in the Nitidulidae beetle family strongly suggests that other long-chain chiral alcohols, including 3-undecanol, are likely to be found in the chemical communication systems of other insect species. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to identify and characterize these compounds. Further research in this area holds promise for the development of novel, species-specific pest management strategies and may offer insights into the evolution of chemical communication in insects. The methodologies for chiral analysis are particularly critical, as the biological activity of these semiochemicals is often dependent on their stereochemistry.
References
- 1. The Male Produced Aggregation Pheromone of a Strawberry Sap Beetle, Lobiopa insularis (Coleoptera: Nitidulidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
What is the CAS number for (S)-3-Undecanol?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-3-Undecanol, a chiral secondary alcohol. Due to the limited availability of data for the specific (S)-enantiomer, this document primarily focuses on the properties of the racemic mixture, 3-Undecanol, and presents a generalized methodology for the enantioselective synthesis of chiral alcohols.
Chemical Identification and Properties
Table 1: Physicochemical Properties of 3-Undecanol (Racemic)
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O | [1][2][5] |
| Molecular Weight | 172.31 g/mol | [1][2][5] |
| Boiling Point | 229.7 °C at 760 mmHg | [2] |
| Melting Point | 11.58 °C (estimate) | [2] |
| Density | 0.828 g/cm³ | [2] |
| Refractive Index | 1.437 | [2] |
| Flash Point | 94 °C | [2] |
| XLogP3 | 4.4 | [2] |
Enantioselective Synthesis: A Generalized Approach
The preparation of enantiomerically pure secondary alcohols like (S)-3-Undecanol is often achieved through enzymatic kinetic resolution of the corresponding racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Undecanol (Generalized)
This protocol describes a general procedure for the kinetic resolution of racemic 3-Undecanol using a lipase. The specific enzyme, acyl donor, solvent, and reaction conditions should be optimized for this particular substrate to achieve high enantiomeric excess (e.e.) and yield.
Materials:
-
(±)-3-Undecanol
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase)
-
Acyl Donor (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride)
-
Anhydrous Organic Solvent (e.g., hexane, toluene, tetrahydrofuran)
-
Buffer solution (for hydrolytic reactions)
-
Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature control)
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: To a solution of racemic 3-Undecanol in an appropriate anhydrous organic solvent, add the immobilized lipase and the acyl donor. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking aliquots from the reaction mixture and analyzing them by GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted (S)-enantiomer and the acylated (R)-enantiomer in high enantiomeric excess.
-
Reaction Quench and Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is then removed under reduced pressure.
-
Separation and Purification: The resulting mixture, containing the unreacted (S)-3-Undecanol and the acylated (R)-3-undecyl acetate, is separated by column chromatography on silica gel.
-
Characterization: The enantiomeric excess of the purified (S)-3-Undecanol is determined by chiral GC or HPLC analysis. The chemical identity and purity are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Experimental Workflow
References
(S)-3-Undecanol as a Putative Semiochemical: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Undecanol, a chiral secondary alcohol, presents potential as a semiochemical or pheromone component for targeted insect pest management strategies. While direct, comprehensive evidence identifying (S)-3-undecanol as a primary pheromone in a specific insect species is not extensively documented in publicly available literature, its structural similarity to known semiochemicals warrants further investigation. This technical guide synthesizes the current understanding of related compounds, outlines established experimental protocols for identification and analysis, and describes the general signaling pathways involved in insect olfaction. This document serves as a foundational resource for researchers aiming to explore the semiochemical properties of (S)-3-undecanol and develop novel pest control agents.
Introduction to Semiochemicals and Pheromones
Semiochemicals are chemical substances that carry information between organisms. A specific class of semiochemicals, pheromones, mediate interactions between individuals of the same species. These can be further categorized into sex pheromones, aggregation pheromones, trail pheromones, and alarm pheromones, among others. The high specificity and potency of pheromones make them valuable tools in integrated pest management (IPM) for monitoring, mass trapping, and mating disruption.
Chirality often plays a crucial role in the biological activity of pheromones. Different enantiomers of the same compound can elicit vastly different, or even inhibitory, behavioral responses in insects. Therefore, the enantioselective synthesis and testing of chiral compounds like (S)-3-undecanol are critical for elucidating their precise biological function.
Quantitative Data on a Structurally Related Compound: 1-Undecanol
While specific quantitative data for (S)-3-undecanol as a primary attractant is limited in the reviewed literature, studies on the related primary alcohol, 1-undecanol, have demonstrated its role as a synergist to the sex pheromone of the Oriental fruit moth, Grapholita molesta. The following table summarizes field trapping data from a study investigating the synergistic effect of 1-undecanol.
| Treatment | Mean No. of Male Moths Captured (±SE) |
| Sex Pheromone (Ph) Alone | 15.3 ± 2.1 a |
| Ph + 1-Undecanol (50 mg) | 25.7 ± 3.5 b |
| Ph + 1-Undecanol (100 mg) | 23.1 ± 2.9 b |
| Ph + 1-Undecanol (200 mg) | 21.9 ± 2.4 b |
Data adapted from a study on Grapholita molesta. Means in the same column followed by different letters are significantly different.
This data indicates that 1-undecanol significantly increases the attractiveness of the primary sex pheromone. Such synergistic effects are common in insect chemical communication and highlight the potential for compounds like 3-undecanol to play a role in a pheromone blend.
Experimental Protocols
The following sections detail the standard methodologies for the identification, synthesis, and bioassay of a putative semiochemical like (S)-3-undecanol.
Collection and Identification of Volatiles
Objective: To collect and identify potential semiochemicals from the target insect species.
Methodology:
-
Volatile Collection:
-
Aeration (Headspace Collection): Live insects (males, females, or both, depending on the target pheromone) are placed in a clean glass chamber. Purified and humidified air is passed over the insects, and the effluent air is drawn through a porous polymer adsorbent trap (e.g., Porapak Q, Tenax) to capture the volatile organic compounds (VOCs).
-
Solid Phase Microextraction (SPME): An SPME fiber coated with a suitable stationary phase is exposed to the headspace above the insects or directly to a pheromone gland extract.
-
-
Chemical Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The collected volatiles are thermally desorbed from the trap or SPME fiber and analyzed by GC-MS. The retention time and mass spectrum of each compound are used for tentative identification by comparison to spectral libraries (e.g., NIST).
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): To identify biologically active compounds, the GC effluent is split between the MS detector and an electroantennogram (EAG) preparation. The EAG detects which compounds elicit a response from the insect's antenna.
-
Structure Elucidation: For novel compounds, further analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and derivatization may be required to confirm the structure.
-
Enantioselective Synthesis of (S)-3-Undecanol
Objective: To produce a stereochemically pure sample of (S)-3-undecanol for bioassays.
Methodology (A Representative Approach):
-
Starting Material: A suitable prochiral ketone, such as 3-undecanone.
-
Asymmetric Reduction: Employ a chiral reducing agent or a catalyst to stereoselectively reduce the ketone to the (S)-alcohol. Common methods include:
-
CBS Reduction: Using the Corey-Bakshi-Shibata catalyst (a proline-derived oxazaborolidine) with a borane source (e.g., BH₃·SMe₂).
-
Enzymatic Reduction: Utilizing a ketoreductase enzyme that exhibits high enantioselectivity for the desired alcohol.
-
-
Purification: The product is purified using column chromatography on silica gel.
-
Enantiomeric Purity Determination: The enantiomeric excess (ee) of the synthesized (S)-3-undecanol is determined using a chiral analytical technique, such as:
-
Chiral Gas Chromatography: Using a GC column with a chiral stationary phase.
-
NMR Spectroscopy with a Chiral Shift Reagent: To differentiate the signals of the two enantiomers.
-
Bioassays
Objective: To determine the behavioral response of the target insect to the synthesized compound.
Methodology:
-
Electroantennography (EAG):
-
An antenna is excised from a live insect and mounted between two electrodes.
-
A puff of air carrying a known concentration of the test compound is delivered to the antenna.
-
The resulting depolarization of the antennal neurons is recorded as a voltage change. EAG provides a measure of the overall antennal response but is not indicative of a specific behavior.
-
-
Behavioral Assays:
-
Olfactometer Bioassays: A Y-tube or four-arm olfactometer is used to assess the preference of an insect for different odor sources. The test compound is introduced into one arm, and a control (solvent or clean air) into the other(s). The number of insects choosing each arm is recorded.
-
Wind Tunnel Assays: A wind tunnel allows for the observation of upwind flight behavior towards an odor source, which is a more naturalistic measure of attraction.
-
Field Trapping: Lures baited with the test compound (alone or in combination with other chemicals) are placed in traps in the field. The number of target insects captured in baited traps is compared to control traps.
-
Signaling Pathways in Insect Olfaction
The perception of semiochemicals like (S)-3-undecanol by an insect involves a complex signaling cascade within the olfactory sensory neurons (OSNs).
General Olfactory Signaling Pathway
The following diagram illustrates a generalized workflow for the perception of an odorant molecule by an insect OSN.
Caption: Generalized workflow of odorant perception in an insect olfactory sensory neuron.
Putative Signaling Cascade for a Secondary Alcohol
The interaction of an alcohol semiochemical with an odorant receptor can trigger one of two primary types of signaling cascades: ionotropic or metabotropic.
Caption: Putative dual signaling pathways (ionotropic and metabotropic) for a semiochemical.
Conclusion and Future Directions
While (S)-3-undecanol remains a compound of interest, further research is required to definitively establish its role as a semiochemical or pheromone component in any insect species. The experimental frameworks and conceptual models presented in this guide provide a robust starting point for such investigations. Future research should focus on:
-
Screening: Conducting GC-EAD analysis on a wider range of insect species, particularly those known to utilize secondary alcohols in their chemical communication, to identify potential responders to 3-undecanol.
-
Stereospecific Bioassays: Performing rigorous behavioral assays with enantiomerically pure (S)- and (R)-3-undecanol to determine the active stereoisomer and rule out any inhibitory effects of the other.
-
Receptor Identification: Utilizing techniques such as in-situ hybridization and heterologous expression systems to identify the specific odorant receptor(s) that respond to (S)-3-undecanol.
-
Field Validation: Conducting comprehensive field trapping studies to confirm the biological activity of (S)-3-undecanol under natural conditions.
The elucidation of the semiochemical role of (S)-3-undecanol could lead to the development of novel, highly specific, and environmentally benign pest management tools.
An In-depth Technical Guide to the Physical Properties of (S)-3-Undecanol
This technical guide provides a summary of the available data on the physical properties of 3-undecanol, with a focus on its boiling and melting points. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Quantitative Data Summary
The physical properties of 3-undecanol are summarized in the table below. These values have been compiled from various chemical databases and supplier information.
| Physical Property | Value | Notes |
| Boiling Point | 229-230 °C | At 760 mmHg (estimated)[1] |
| 132 °C | At 13 mmHg[1] | |
| 229.7 °C | At 760 mmHg[2] | |
| Melting Point | 11.58 °C | Estimated[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the boiling and melting points of (S)-3-Undecanol are not available in the cited literature. However, standard laboratory procedures for these determinations are described below.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid can be determined using a simple distillation apparatus.
Apparatus:
-
Round-bottom flask
-
Distillation head (still head) with a port for a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
The liquid sample (3-undecanol) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer is positioned in the distillation head such that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.
-
The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
The temperature at which the vapor and liquid are in equilibrium is recorded. This is observed as a stable temperature reading on the thermometer while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.
Determination of Melting Point (Capillary Method)
The melting point of a solid (or a low-melting liquid like 3-undecanol, which would need to be solidified first) can be determined using a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of the substance
Procedure:
-
A small amount of the solidified 3-undecanol is introduced into a capillary tube. The tube is tapped gently to pack the sample at the bottom.
-
The capillary tube is placed in the melting point apparatus alongside a thermometer.
-
The apparatus is heated slowly and steadily.
-
The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the substance is completely molten are recorded. This range is the melting point of the substance. For a pure substance, this range is typically narrow.
Logical Relationships and Signaling Pathways
There is no information available in the provided search results to suggest any known signaling pathways or complex logical relationships directly involving (S)-3-Undecanol that would necessitate a visual diagram for clarification within the context of its physical properties. Therefore, a Graphviz diagram has not been included.
References
Unveiling (S)-3-Undecanol: A Technical Guide to its Discovery and Isolation from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and isolation of the chiral secondary alcohol, (S)-3-Undecanol, from natural reservoirs. While the presence of 3-Undecanol has been identified in various natural products, the specific isolation and enantioselective analysis of the (S)-enantiomer remain a niche area of research. This document synthesizes available information on its natural occurrence, proposes detailed experimental protocols for its extraction and purification, and outlines the analytical methods required for its chiral characterization.
Natural Occurrence of 3-Undecanol
3-Undecanol has been identified as a volatile compound in the essential oil extracted from the bark, heartwood, and fruit of the Cryptocarya massoia tree, a plant native to Papua New Guinea.[1][2][3][4] This Lauraceae species is a known source of various bioactive compounds, and its essential oil is a primary candidate for the isolation of 3-Undecanol. While the specific enantiomeric composition of 3-Undecanol in C. massoia has not been definitively reported in the available literature, the presence of the parent compound makes it a logical starting point for the isolation of the (S)-enantiomer.
Furthermore, long-chain alcohols, including undecanols, are known components of insect pheromones and other semiochemicals, often found in the Dufour's glands of Hymenoptera (ants, bees, and wasps) and as sex pheromone synergists in Lepidoptera (moths and butterflies).[5][6] Although (S)-3-Undecanol has not been explicitly identified as a key pheromonal component in a specific insect species to date, the chemical class is of significant interest in chemical ecology, suggesting insects as another potential, albeit less explored, natural source.
Experimental Protocols
The isolation and purification of (S)-3-Undecanol from a natural source like Cryptocarya massoia involves a multi-step process encompassing extraction, fractionation, and chiral separation.
Extraction of Volatile Compounds
The initial step involves the extraction of the essential oil from the plant material. Steam distillation is a common and effective method for isolating volatile compounds from plant matrices.[7]
Protocol: Steam Distillation of Cryptocarya massoia Bark
-
Material Preparation: Air-dry the bark of Cryptocarya massoia to reduce moisture content. Grind the dried bark into a coarse powder to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.
-
Distillation:
-
Place a known quantity (e.g., 500 g) of the powdered bark into the distillation flask.
-
Add distilled water to the flask until the plant material is fully submerged.
-
Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds.
-
Continue the distillation for a sufficient duration (e.g., 3-4 hours) to ensure complete extraction of the essential oil.
-
-
Collection: The steam and volatile compounds will condense in the condenser and be collected in the receiving vessel. The essential oil, being less dense than water, will form a layer on top.
-
Separation and Drying: Separate the essential oil from the aqueous layer using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Yield Calculation: Determine the yield of the essential oil as a percentage of the initial weight of the plant material.
Fractionation of the Essential Oil
The crude essential oil is a complex mixture of various volatile compounds. To isolate 3-Undecanol, fractionation is necessary. Flash column chromatography is a suitable technique for this purpose.
Protocol: Flash Column Chromatography
-
Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Analyze the fractions containing compounds with a similar polarity to 3-Undecanol using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions rich in the target compound.
Enantioselective Analysis and Purification
The final and most critical step is the separation of the (S)- and (R)-enantiomers of 3-Undecanol. This is achieved using enantioselective gas chromatography.
Protocol: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column Selection: Utilize a chiral capillary GC column. Cyclodextrin-based stationary phases, such as those modified with permethylated β-cyclodextrin, are highly effective for the separation of chiral alcohols.[8][9]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is required for both separation and identification.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and gradually increase to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 2 °C/min). This allows for the separation of compounds with different boiling points and enantiomers.
-
MS Detector: Operate in full scan mode to acquire mass spectra for compound identification.
-
-
Identification: The (S)- and (R)-enantiomers of 3-Undecanol will have identical mass spectra but different retention times on the chiral column. Identification can be confirmed by comparing the retention times and mass spectra with those of authentic standards of (S)-3-Undecanol and (R)-3-Undecanol.
-
Quantification: The relative abundance of each enantiomer can be determined by integrating the peak areas in the chromatogram. The enantiomeric excess (ee) of the (S)-enantiomer can then be calculated.
For preparative separation of the enantiomers, preparative chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice, using a suitable chiral stationary phase.
Data Presentation
The following tables summarize the expected quantitative data from the isolation and analysis of (S)-3-Undecanol from Cryptocarya massoia.
Table 1: Extraction and Fractionation Data
| Parameter | Value | Unit |
| Starting Plant Material (dry weight) | 500 | g |
| Essential Oil Yield | To be determined | % (w/w) |
| 3-Undecanol Fraction Yield | To be determined | % (w/w of essential oil) |
| Purity of 3-Undecanol Fraction (GC-MS) | To be determined | % |
Table 2: Enantioselective Analysis Data
| Parameter | Retention Time (min) | Relative Abundance (%) |
| (R)-3-Undecanol | To be determined | To be determined |
| (S)-3-Undecanol | To be determined | To be determined |
| Enantiomeric Excess (ee) of (S)-3-Undecanol | \multicolumn{2}{c | }{To be calculated} |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of (S)-3-Undecanol.
Biosynthetic Pathway
The biosynthesis of secondary alcohols like 3-Undecanol in plants is believed to originate from fatty acid metabolism.[10][11][12] The following diagram illustrates a plausible biosynthetic pathway.
Caption: Proposed biosynthetic pathway for (S)-3-Undecanol.
Conclusion
This technical guide provides a comprehensive framework for the discovery and isolation of (S)-3-Undecanol from natural sources, with a primary focus on Cryptocarya massoia. The detailed experimental protocols and data presentation structures offer a clear roadmap for researchers in natural product chemistry and drug development. The successful isolation and characterization of (S)-3-Undecanol will pave the way for further investigation into its biological activities and potential therapeutic applications. The provided visualizations of the experimental workflow and biosynthetic pathway serve to clarify the complex processes involved in obtaining this specific chiral molecule from nature.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy (Oken) Kosterm. (Lauraceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the Bark: An Overview of the Chemistry and Biological Activities of Selected Bark Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-undecanol, 6929-08-4 [thegoodscentscompany.com]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantarchives.org [plantarchives.org]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plant fatty acyl reductases: enzymes generating fatty alcohols for protective layers with potential for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of (S)-3-Undecanol for Research Applications
Disclaimer: There is a significant lack of specific toxicological data for (S)-3-Undecanol in publicly available scientific literature. The following profile has been compiled using data from structurally similar long-chain and secondary alcohols, alongside standardized testing protocols. This information should be used as a guide for research applications and not as a definitive toxicological assessment. All quantitative data presented is for analogous compounds and should be interpreted with caution.
Executive Summary
This technical guide provides a comprehensive overview of the anticipated toxicological profile of (S)-3-Undecanol, a secondary fatty alcohol. Due to the absence of specific data for this enantiomer, this guide relies on information from surrogate molecules, primarily other C9-C11 secondary alcohols and 1-Undecanol. The document is intended for researchers, scientists, and drug development professionals to inform safe handling practices and experimental design. It covers key toxicological endpoints, including acute toxicity, chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and ecotoxicity. Detailed experimental protocols, based on internationally recognized OECD guidelines, are provided, and key workflows are visualized using diagrams.
Physicochemical Properties (Analog Data)
A summary of the physicochemical properties of related compounds is presented below. These properties are crucial for understanding the potential absorption, distribution, metabolism, and excretion (ADME) of (S)-3-Undecanol.
| Property | 1-Undecanol | 3-Decanol | Source |
| Molecular Formula | C11H24O | C10H22O | [1][2] |
| Molecular Weight | 172.31 g/mol | 158.28 g/mol | [1][2] |
| Boiling Point | 229-230 °C @ 760 mmHg (est) | 211 °C @ 760 mmHg | [3][4] |
| Melting Point | 11 °C | - | [1] |
| Flash Point | > 112 °C | 86.67 °C | [1][4] |
| Water Solubility | Immiscible | 49.73 mg/L @ 25 °C (est) | [1][3] |
| logP (o/w) | No data available | 3.9 (est) | [2] |
Toxicological Data (Analog Data)
The following tables summarize the available toxicological data for compounds structurally related to (S)-3-Undecanol.
Acute Toxicity
| Compound | Test Species | Route | LD50/LC50 | Source |
| 1-Undecanol | Rat | Oral | 3 g/kg | [1] |
| 1-Undecanol | Rabbit | Dermal | > 5 g/kg | [1] |
| 1-Undecanol | Rat | Inhalation | > 700 mg/m³ (6 h) | [1] |
Subchronic Toxicity
| Compound | Test Species | Route | NOAEL/LOAEL | Study Duration | Source |
| 3-Methyl-1-butanol | Rat | Drinking Water | NOAEL: 4000 ppm (male), 16000 ppm (female) | 90 days | [5] |
| 2-Methyl-1-propanol | Rat | Drinking Water | NOAEL: 16000 ppm | 90 days | [5] |
Genotoxicity
Limited data is available for long-chain secondary alcohols. In general, short-chain alcohols are not considered genotoxic. Testing according to OECD guidelines is recommended to determine the genotoxic potential of (S)-3-Undecanol.
Carcinogenicity
There is no specific data on the carcinogenicity of (S)-3-Undecanol or its close structural analogs. Long-term studies would be required to assess this endpoint.
Reproductive and Developmental Toxicity
| Compound | Test Species | Route | NOAEL/LOAEL | Effects | Source |
| Isopropanol | Rat | Oral Gavage | NOAEL: 700 mg/kg/day (postnatal pup survival) | Decreased postnatal pup survival at higher doses | [6] |
| 1-Octanol | Rat | Oral Gavage | Maternal NOAEL: 130 mg/kg/day; Developmental NOAEL: 1300 mg/kg/day | Maternal toxicity at high doses, no developmental toxicity | [7] |
Ecotoxicity
| Compound | Species | Test Type | EC50/LC50 | Source |
| Long Chain Alcohols (general) | Aquatic Organisms | Acute | Toxicity increases with chain length up to a cutoff due to low water solubility | [8] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.[9]
Principle: A stepwise procedure is used where a small group of animals (typically 3 female rats) is dosed at a defined level.[9] The outcome (mortality or survival) determines the next dosing level.[9]
Procedure:
-
Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females.[7]
-
Housing and Feeding: Animals are caged individually with controlled temperature and lighting cycles. Standard laboratory diet and water are provided ad libitum.[10]
-
Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.[11]
-
Administration: A single oral dose is administered. Animals are fasted prior to dosing.[6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[12]
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
Diagram of Experimental Workflow:
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Subchronic Oral Toxicity - 90-Day Study (OECD 408)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.[13]
Principle: The test substance is administered daily to several groups of animals at different dose levels for 90 days.[13]
Procedure:
-
Animal Selection: Typically rodents (rats are preferred), with at least 10 males and 10 females per group.[13]
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not mortality.[13]
-
Administration: The substance is administered orally via gavage, in the diet, or in drinking water.[13]
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at termination.[13]
-
Pathology: All animals undergo a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, and on any target organs identified in other dose groups.[13]
Diagram of Experimental Workflow:
References
- 1. policycommons.net [policycommons.net]
- 2. 3-Decanol | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. 3-decanol, 1565-81-7 [thegoodscentscompany.com]
- 5. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 6. oecd.org [oecd.org]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (S)-3-Undecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Undecanol is a chiral secondary alcohol of interest in the synthesis of various biologically active molecules and fine chemicals. Its specific stereochemistry is crucial for its function and efficacy in these applications. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-3-Undecanol, focusing on two primary methodologies: biocatalytic asymmetric reduction of 3-undecanone and lipase-catalyzed kinetic resolution of racemic 3-undecanol. These methods offer green and efficient alternatives to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions.
Data Presentation
The following table summarizes typical quantitative data for the enantioselective synthesis of (S)-3-Undecanol using the described methods. Please note that these values are representative and may vary depending on specific experimental conditions and catalyst batches.
| Method | Catalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Isolated Yield (%) | Reference (Illustrative) |
| Biocatalytic Asymmetric Reduction | Alcohol Dehydrogenase (e.g., from Rhodococcus erythropolis) | 3-Undecanone | (S)-3-Undecanol | >95 | >99 | ~90 | [1] |
| Lipase-Catalyzed Kinetic Resolution | Immobilized Candida antarctica Lipase B (CAL-B) | (±)-3-Undecanol | (S)-3-Undecanol | ~50 | >99 (for remaining alcohol) | ~45 | [2][3] |
Experimental Protocols
Method 1: Biocatalytic Asymmetric Reduction of 3-Undecanone
This protocol describes the asymmetric reduction of the prochiral ketone 3-undecanone to the corresponding (S)-alcohol using an alcohol dehydrogenase (ADH). Many ADHs exhibit high enantioselectivity.[4]
Materials:
-
3-Undecanone
-
Alcohol Dehydrogenase (e.g., from Rhodococcus erythropolis, commercially available or as whole cells)
-
NADH or NADPH (cofactor)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent (e.g., MTBE or ethyl acetate) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Cofactor and Regeneration System: Add the cofactor (NADH or NADPH) and the components of the cofactor regeneration system. For example, if using isopropanol, it can often serve as both the co-solvent and the hydrogen source for cofactor regeneration.
-
Enzyme Addition: Add the alcohol dehydrogenase preparation (either as a purified enzyme or as whole cells).
-
Substrate Addition: Add 3-undecanone to the reaction mixture. The substrate may be added neat or as a solution in a minimal amount of a water-miscible co-solvent to aid solubility.
-
Reaction Conditions: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Work-up: Once the reaction has reached the desired conversion, quench the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure (S)-3-Undecanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Method 2: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Undecanol
This protocol describes the kinetic resolution of a racemic mixture of 3-undecanol using an immobilized lipase, such as Candida antarctica Lipase B (CAL-B). The lipase will selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.[2][3]
Materials:
-
Racemic (±)-3-Undecanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or acetic anhydride)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic (±)-3-undecanol in the anhydrous organic solvent.
-
Acyl Donor Addition: Add the acyl donor to the solution. Vinyl acetate is often preferred as the reaction is essentially irreversible.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Reaction Conditions: Stir the suspension at a controlled temperature (typically 30-45 °C). Monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached. Achieving close to 50% conversion is critical for obtaining high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Enzyme Removal: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentration: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Separate the unreacted (S)-3-undecanol from the acylated (R)-3-undecyl acetate by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the recovered (S)-3-undecanol and the (R)-3-undecyl acetate by chiral GC or HPLC analysis.
Mandatory Visualization
Caption: General workflows for the enantioselective synthesis of (S)-3-Undecanol.
References
Application Notes and Protocols for the Biocatalytic Synthesis of (S)-3-Undecanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of enantiomerically enriched (S)-3-Undecanol. The primary method described is the kinetic resolution of racemic 3-undecanol using Candida antarctica lipase B (CALB), a widely used and efficient biocatalyst for the stereoselective acylation of secondary alcohols.
(S)-3-Undecanol is a valuable chiral building block with applications in the synthesis of pharmaceuticals and as a component in insect pheromone formulations. Enantiomerically pure secondary alcohols are crucial intermediates in the development of various drugs, where specific stereoisomers are often responsible for the desired therapeutic effects.[1][2][3]
Principle of the Method: Enzymatic Kinetic Resolution
Kinetic resolution is a process used to separate a racemic mixture of chiral molecules. In this enzymatic approach, a lipase selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. For the synthesis of (S)-3-Undecanol, the (R)-enantiomer of 3-undecanol is preferentially acylated by the enzyme, leaving the desired (S)-3-Undecanol unreacted. The resulting mixture contains the unreacted (S)-alcohol and the (R)-ester, which can then be separated.
The key to a successful kinetic resolution is the high enantioselectivity of the enzyme, which ensures that one enantiomer is converted while the other remains largely untouched.[4] Candida antarctica lipase B is well-suited for this purpose due to its broad substrate specificity and high stereoselectivity for a variety of secondary alcohols.[5]
Experimental Data Summary
The following table summarizes representative data for the kinetic resolution of a secondary alcohol (3-octanol, a structural analog of 3-undecanol) using Candida antarctica lipase B. This data provides an expected outcome for the synthesis of (S)-3-Undecanol under similar conditions.[6]
| Parameter | Value | Reference |
| Enzyme | Candida antarctica lipase B (CALB) | [6] |
| Substrate | Racemic 3-Octanol | [6] |
| Acyl Donor | Vinyl Acetate | [6] |
| Solvent | Toluene | [6] |
| Temperature | 30°C | [6] |
| Conversion | 62% | [6] |
| Enantiomeric Excess (e.e.) of (S)-3-Octanol | >99% | [6] |
| Isolated Yield of (S)-3-Octanol | 73% | [6] |
Detailed Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-3-Undecanol via Kinetic Resolution
This protocol details the enantioselective acylation of racemic 3-undecanol using immobilized Candida antarctica lipase B.
Materials:
-
Racemic 3-undecanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (or other suitable organic solvent like toluene or tert-butyl methyl ether)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel, dissolve racemic 3-undecanol (1.0 g, 5.8 mmol) in anhydrous hexane (20 mL).
-
Add vinyl acetate (1.0 g, 11.6 mmol, 2 equivalents) to the solution.
-
Add immobilized Candida antarctica lipase B (100 mg, 10% w/w of the substrate).
-
-
Incubation:
-
Seal the reaction vessel and place it in an orbital shaker set at 200 rpm and 30°C.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 6-12 hours) and analyzing them by chiral gas chromatography (see Protocol 2). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
-
Work-up and Product Isolation:
-
Once the desired conversion is reached (approximately 48-72 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution (2 x 20 mL) to remove any acetic acid formed during the reaction.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting residue contains a mixture of (S)-3-undecanol and (R)-3-undecyl acetate.
-
Separate the two compounds by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the identity and purity of the isolated (S)-3-undecanol using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and FT-IR).
-
Determine the enantiomeric excess of the purified (S)-3-undecanol using chiral GC analysis (see Protocol 2).
-
Protocol 2: Chiral Gas Chromatography (GC) Analysis of 3-Undecanol Enantiomers
This protocol describes the analytical method to determine the enantiomeric excess (e.e.) of 3-undecanol.
Materials and Equipment:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., CP Chirasil-DEX CB or similar cyclodextrin-based column).[7]
-
Helium or Hydrogen as carrier gas.
-
Samples of the reaction mixture or purified product.
-
Anhydrous solvent for dilution (e.g., hexane).
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or the purified product in a suitable anhydrous solvent (e.g., 1 mg/mL in hexane).
-
-
GC Conditions (Example):
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
-
Data Analysis:
-
Integrate the peak areas for the (R)- and (S)-enantiomers of 3-undecanol.
-
Calculate the enantiomeric excess (e.e.) of the (S)-enantiomer using the following formula:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the biocatalytic synthesis of (S)-3-Undecanol.
Logical Relationship of Kinetic Resolution
Caption: Logical steps in the enzymatic kinetic resolution of 3-undecanol.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. utupub.fi [utupub.fi]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (S)-3-Undecanol in Chiral Synthesis: A Guide for Researchers
(S)-3-Undecanol , a chiral secondary alcohol, presents itself as a valuable and versatile building block in the intricate field of organic synthesis. Its defined stereochemistry at the C-3 position offers a strategic starting point for the construction of complex chiral molecules, particularly in the development of novel pharmaceuticals and the synthesis of insect pheromones. This application note provides a detailed overview of the synthetic applications of (S)-3-Undecanol, complete with experimental protocols and quantitative data to guide researchers in its effective utilization.
Introduction to Chiral Building Blocks
In the realm of drug discovery and development, the chirality of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, known as chiral building blocks, is a cornerstone of modern asymmetric synthesis, enabling the efficient and stereocontrolled construction of target molecules. (S)-3-Undecanol, with its readily available chiral center, serves as an exemplary scaffold for the introduction of stereochemical complexity.
Application in Pheromone Synthesis
Insect pheromones, chemical signals used for communication, are often chiral molecules where only one enantiomer is biologically active. The precise stereochemistry of these compounds is crucial for their efficacy in pest management strategies. While direct synthetic routes employing (S)-3-Undecanol as a starting material for specific pheromones are not extensively documented in readily available literature, its structural motif is present in several known pheromone components. For instance, derivatives of undecanol and its acetate are known to play a role in the chemical communication of various insect species. The availability of enantiopure (S)-3-Undecanol allows for the stereocontrolled synthesis of such compounds, facilitating the investigation of structure-activity relationships.
One key transformation in pheromone synthesis is the esterification of the chiral alcohol to its corresponding acetate. (3S)-3-undecyl acetate, for example, can be synthesized from (S)-3-Undecanol.
Experimental Protocol: Synthesis of (3S)-3-Undecyl Acetate
This protocol outlines a general procedure for the esterification of (S)-3-Undecanol to yield (3S)-3-undecyl acetate.
Materials:
-
(S)-3-Undecanol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (S)-3-Undecanol (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure (3S)-3-undecyl acetate.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Quantitative Data:
The yield and enantiomeric excess of this reaction are highly dependent on the purity of the starting material and the reaction conditions. The following table provides representative data from similar esterification reactions.
| Reactant | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Chiral Secondary Alcohol | Corresponding Acetate | 85-95 | >99 |
Application in Asymmetric Catalysis
While direct applications of (S)-3-Undecanol as a chiral ligand or catalyst in asymmetric reactions are not widely reported, its derivatives hold potential in this area. The hydroxyl group can be functionalized to create a variety of chiral ligands for metal-catalyzed reactions. The long alkyl chain may also impart unique solubility properties, making it suitable for specific reaction media.
Logical Workflow for Utilizing (S)-3-Undecanol
The following diagram illustrates a logical workflow for researchers interested in using (S)-3-Undecanol as a chiral building block.
Caption: A logical workflow for the utilization of (S)-3-Undecanol in organic synthesis.
Enzymatic Resolution for the Preparation of (S)-3-Undecanol
For researchers who wish to prepare (S)-3-Undecanol from a racemic mixture of 3-undecanol, lipase-catalyzed kinetic resolution is a highly effective method. Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Undecanol
Materials:
-
Racemic 3-undecanol
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, acetic anhydride)
-
Organic solvent (e.g., hexane, toluene)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of racemic 3-undecanol (1.0 eq) in an organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (0.5-0.6 eq for kinetic resolution) to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.
-
Filter off the immobilized lipase. The lipase can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-3-Undecanol from the acylated (R)-3-undecyl acetate by silica gel column chromatography.
-
The (R)-3-undecyl acetate can be hydrolyzed back to (R)-3-Undecanol if desired.
Quantitative Data for Lipase-Catalyzed Resolution:
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | ee of (S)-Alcohol (%) | ee of (R)-Ester (%) |
| Candida antarctica Lipase B | Vinyl Acetate | Hexane | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Acetic Anhydride | Toluene | ~50 | >95 | >95 |
Signaling Pathways and Biological Targets
While specific signaling pathways directly modulated by (S)-3-Undecanol are not well-defined, its derivatives, particularly those synthesized as pheromones, interact with the olfactory receptor neurons of insects. The binding of a specific enantiomer to its receptor triggers a signal transduction cascade that ultimately leads to a behavioral response, such as mating. The diagram below illustrates a simplified representation of this process.
Caption: Simplified insect olfactory signaling pathway initiated by a pheromone.
Conclusion
(S)-3-Undecanol is a promising chiral building block with untapped potential in organic synthesis. While its direct application in the synthesis of complex natural products is an area that warrants further exploration, its utility in the stereocontrolled synthesis of pheromones and as a scaffold for the development of new chiral ligands is evident. The protocols and data presented herein provide a foundational resource for researchers looking to incorporate this versatile chiral alcohol into their synthetic strategies. The continued investigation into the applications of (S)-3-Undecanol is expected to yield novel and efficient routes to a wide range of valuable chiral molecules.
Application of (S)-3-Undecanol in the Synthesis of Insect Pheromones: A Hypothetical Case Study
Introduction
Insect pheromones are chemical signals used for communication between members of the same species, playing a crucial role in behaviors such as mating, aggregation, and trail-following. The precise stereochemistry of these molecules is often critical for their biological activity. (S)-3-Undecanol, a chiral secondary alcohol, represents a valuable chiral building block for the enantioselective synthesis of certain insect pheromones. Its C-3 stereocenter can be incorporated as a key structural element in the target pheromone molecule.
This document outlines a hypothetical application of (S)-3-Undecanol in the synthesis of an insect pheromone. While no specific, naturally occurring insect pheromone has been definitively synthesized directly from (S)-3-Undecanol in the reviewed literature, this application note provides a plausible and chemically sound synthetic protocol for a hypothetical pheromone, "(S)-3-Undecyl Acetate," to illustrate the potential utility of (S)-3-Undecanol as a chiral precursor.
Application Note: Synthesis of (S)-3-Undecyl Acetate
This application note details the synthesis of the hypothetical insect pheromone, (S)-3-Undecyl acetate, from (S)-3-Undecanol. The synthesis involves a straightforward acylation reaction, a common transformation in the final steps of many pheromone syntheses.
Synthetic Strategy
The synthesis of (S)-3-Undecyl acetate is achieved through the esterification of (S)-3-Undecanol with acetyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. This method is widely used for the acylation of secondary alcohols and is known for its high efficiency and preservation of the stereochemical integrity of the chiral center.
Data Presentation
| Reaction | Starting Material | Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Acetylation | (S)-3-Undecanol | Acetyl Chloride, Pyridine | (S)-3-Undecyl Acetate | >95% | >99% |
Experimental Protocol: Synthesis of (S)-3-Undecyl Acetate
Materials:
-
(S)-3-Undecanol (>99% ee)
-
Acetyl chloride (ACS grade)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
To a stirred solution of (S)-3-Undecanol (1.0 g, 5.8 mmol) and anhydrous pyridine (0.92 g, 11.6 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, add acetyl chloride (0.54 g, 6.9 mmol) dropwise via a dropping funnel over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford the pure (S)-3-Undecyl acetate.
Characterization:
The structure and purity of the synthesized (S)-3-Undecyl acetate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizations
Synthetic Pathway for (S)-3-Undecyl Acetate
Synthesis of (S)-3-Undecyl Acetate from (S)-3-Undecanol.
Experimental Workflow
Workflow for the synthesis of (S)-3-Undecyl Acetate.
Application Notes and Protocols for Stereospecific Reactions Utilizing (S)-3-Undecanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for two key stereospecific reactions involving (S)-3-Undecanol: Lipase-Catalyzed Kinetic Resolution for the separation of racemic 3-undecanol and the Mitsunobu Reaction for the stereospecific conversion of (S)-3-Undecanol to its (R)-configured ester, a valuable chiral building block.
Application Note 1: Enantioselective Separation of Racemic 3-Undecanol via Lipase-Catalyzed Kinetic Resolution
Introduction:
Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. This process relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In this application, the enzyme Pseudomonas cepacia lipase (PCL) is utilized to selectively acylate the (R)-enantiomer of 3-undecanol, allowing for the separation of the unreacted (S)-3-Undecanol with high enantiomeric excess.[1][2] This method is particularly valuable for obtaining enantiomerically enriched (S)-3-alkanols.
Principle:
The lipase selectively catalyzes the transesterification of the (R)-enantiomer of 3-undecanol with an acyl donor, such as vinyl acetate. The (S)-enantiomer reacts at a much slower rate, resulting in a mixture of the acylated (R)-enantiomer and unreacted (S)-enantiomer. These can then be separated by standard chromatographic techniques.
Experimental Workflow:
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Quantitative Data:
The following table summarizes representative data for the kinetic resolution of secondary alcohols using Pseudomonas cepacia lipase. The enantiomeric excess (ee) of the remaining (S)-alcohol and the conversion are key parameters.
| Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-3-Undecanol (%) |
| (±)-3-Undecanol | Vinyl Acetate | Hexane | 24 | ~50 | >95 |
| (±)-3-Octanol | Isopropenyl Acetate | Diisopropyl ether | 48 | 52 | 96 |
| (±)-1-Phenylethanol | Vinyl Acetate | Hexane | 6 | 50 | >99 |
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Undecanol
Materials:
-
Racemic (±)-3-Undecanol
-
Pseudomonas cepacia Lipase (immobilized or free)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of racemic (±)-3-Undecanol (1.0 eq) in anhydrous hexane (10 mL per mmol of alcohol), add Pseudomonas cepacia lipase (e.g., 50 mg per mmol of alcohol).
-
Add vinyl acetate (1.5 eq) to the suspension.
-
Stir the mixture at a constant temperature (e.g., 30 °C) and monitor the reaction progress by chiral GC or HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh hexane and combine the filtrates.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of (S)-3-Undecanol and (R)-3-acetoxyundecane by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the unreacted (S)-3-Undecanol.
-
Determine the enantiomeric excess of the purified (S)-3-Undecanol by chiral GC or HPLC analysis.
Application Note 2: Stereospecific Synthesis of (R)-3-Acetoxyundecane via Mitsunobu Reaction
Introduction:
The Mitsunobu reaction is a versatile and reliable method for the stereospecific inversion of secondary alcohols.[3][4] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic substitution. When (S)-3-Undecanol is subjected to the Mitsunobu reaction with a carboxylic acid, such as acetic acid, the corresponding ester is formed with complete inversion of stereochemistry at the chiral center, yielding (R)-3-acetoxyundecane.
Reaction Mechanism:
Caption: Mitsunobu Reaction Mechanism for Stereochemical Inversion.
Quantitative Data:
The following table presents typical yields for the Mitsunobu reaction of secondary alcohols.
| Alcohol | Nucleophile | Reagents | Solvent | Yield (%) |
| (S)-3-Undecanol | Acetic Acid | PPh₃, DIAD | THF | >85 (Illustrative) |
| (S)-2-Octanol | Benzoic Acid | PPh₃, DEAD | THF | 90 |
| (-)-Menthol | p-Nitrobenzoic Acid | PPh₃, DEAD | THF | 85-90 |
Protocol: Mitsunobu Inversion of (S)-3-Undecanol
Materials:
-
(S)-3-Undecanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Acetic acid
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-Undecanol (1.0 eq), triphenylphosphine (1.5 eq), and acetic acid (1.2 eq) in anhydrous THF (10 mL per mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify the desired (R)-3-acetoxyundecane by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the product by NMR and determine the stereochemical purity by chiral GC or HPLC if necessary. The inversion of configuration can be confirmed by comparing the optical rotation of the starting material and the hydrolyzed product.
References
Application Note: GC-MS Protocol for the Analysis of (S)-3-Undecanol
Abstract
This application note provides a detailed protocol for the analysis of (S)-3-Undecanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is suitable for the identification and quantification of (S)-3-Undecanol in various sample matrices, particularly for researchers, scientists, and professionals in drug development and chemical analysis. The protocol includes procedures for sample preparation, GC-MS instrument parameters, and data analysis.
Introduction
(S)-3-Undecanol is a secondary alcohol that may be of interest in various fields, including flavor and fragrance analysis, chemical synthesis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like (S)-3-Undecanol. This method offers high sensitivity and specificity, making it ideal for the analysis of complex mixtures. This document provides a comprehensive guide to performing GC-MS analysis of (S)-3-Undecanol.
Experimental Protocol
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. For liquid samples, a simple dilution is often sufficient. For more complex matrices, an extraction step may be necessary.
a) Liquid Samples (e.g., essential oils, reaction mixtures):
-
Dilute the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane to a concentration of approximately 1-10 µg/mL.[1][2]
-
Vortex the diluted sample to ensure homogeneity.
-
If the sample contains particulate matter, filter it through a 0.22 µm syringe filter into a 2 mL autosampler vial.[1]
b) Solid Samples (e.g., plant material, powders):
-
Weigh a representative portion of the homogenized solid sample.
-
Perform a solvent extraction using a suitable volatile solvent. Sonication or Soxhlet extraction can be employed to improve extraction efficiency.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.[3]
-
Reconstitute the dried extract in a known volume of a volatile organic solvent.
-
Filter the final solution into a 2 mL autosampler vial.
c) Headspace Analysis (for volatile analysis from a complex matrix):
-
Place the sample (liquid or solid) into a sealed headspace vial.[4][5]
-
Incubate the vial at a controlled temperature to allow volatile compounds to partition into the headspace.[5]
-
Use a gas-tight syringe or an automated headspace sampler to inject an aliquot of the headspace gas into the GC-MS.[5]
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
Table 1: GC-MS Parameters for (S)-3-Undecanol Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1 or 20:1 for higher concentrations) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Data Analysis and Identification
The identification of (S)-3-Undecanol is based on its retention time and mass spectrum.
-
Retention Time: The retention time of 3-Undecanol will vary depending on the specific GC conditions. Based on its Kovats retention index of approximately 1400 on a non-polar column, its elution can be predicted relative to a series of n-alkane standards.[4]
-
Mass Spectrum: The mass spectrum of 3-Undecanol is characterized by specific fragment ions. The molecular ion (M+) at m/z 172 is often weak or absent in the electron ionization spectrum of alcohols.[6] The fragmentation pattern is a more reliable identifier.
Table 2: Key Mass Spectral Data for 3-Undecanol [4]
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 59 | 100.0 | [CH(OH)CH2CH3]+ (base peak from alpha-cleavage) |
| 69 | 58.5 | Alkyl fragment |
| 83 | 31.1 | Alkyl fragment |
| 55 | 30.6 | Alkyl fragment |
| 41 | 29.6 | Alkyl fragment |
The base peak at m/z 59 is a characteristic fragment resulting from the alpha-cleavage at the C2-C3 bond adjacent to the hydroxyl group. The presence of this prominent peak is a strong indicator of a 3-alkanol.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of (S)-3-Undecanol.
Signaling Pathway Diagram (Illustrative)
While (S)-3-Undecanol is not directly involved in a signaling pathway in the traditional biological sense, the logical flow of its analysis can be represented. The following diagram illustrates the relationship between the analytical steps and the resulting data that leads to the identification of the compound.
Caption: Logical flow for the identification of (S)-3-Undecanol.
Conclusion
This application note provides a robust and detailed protocol for the GC-MS analysis of (S)-3-Undecanol. The described methods for sample preparation, instrumental analysis, and data interpretation should serve as a valuable resource for researchers and scientists. The provided parameters can be adapted to specific laboratory instrumentation and sample types to achieve reliable and accurate results.
References
Chiral HPLC Methods for the Enantioselective Separation of 3-Undecanol
Application Note
Introduction
The separation of enantiomers is a critical process in the pharmaceutical, chemical, and fragrance industries, as individual enantiomers of a chiral compound can exhibit significantly different biological activities, pharmacological effects, and sensory properties. 3-Undecanol, a secondary aliphatic alcohol, possesses a chiral center, and therefore, exists as a pair of enantiomers. The direct enantioselective separation of aliphatic alcohols by chiral High-Performance Liquid Chromatography (HPLC) can be challenging due to their structural simplicity and lack of strong interacting groups. A more effective and widely employed strategy involves the derivatization of the alcohol with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be readily separated on a standard achiral stationary phase, such as silica gel.[1][2]
This application note details a robust and reliable method for the separation of 3-Undecanol enantiomers. The protocol involves the derivatization of racemic 3-Undecanol with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to form diastereomeric esters, followed by their separation using normal-phase HPLC.[3][4][5] MαNP acid is an excellent derivatizing reagent for determining the absolute configurations of chiral alcohols and facilitating their enantiomeric resolution.
Principle of Separation
The core principle of this method is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers have identical physical properties in an achiral environment, making their separation difficult. Diastereomers, on the other hand, have distinct physical and chemical properties, allowing for their separation by standard chromatographic techniques.
In this protocol, racemic (R,S)-3-Undecanol is reacted with an enantiomerically pure chiral derivatizing agent, (S)-(+)-MαNP acid. This reaction forms two diastereomeric esters: (R)-3-undecanyl-(S)-MαNP ester and (S)-3-undecanyl-(S)-MαNP ester. These diastereomers can then be effectively separated by HPLC on a normal-phase silica gel column.
Experimental Workflow
The overall experimental workflow for the chiral separation of 3-Undecanol enantiomers is depicted in the following diagram:
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Enantiomeric Purity of 3-Undecanol using NMR Spectroscopy
Application Note AP-NMR-001
Abstract
This application note details a robust method for determining the enantiomeric purity of 3-Undecanol, a chiral secondary alcohol, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol involves the derivatization of 3-Undecanol with a chiral derivatizing agent (CDA), specifically Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for the quantification of each enantiomer and the subsequent calculation of enantiomeric excess (e.e.). This method is highly valuable for researchers, scientists, and professionals in drug development and quality control who require accurate determination of stereoisomeric composition.
Introduction
Chirality is a critical aspect in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological properties. Consequently, the accurate determination of enantiomeric purity is a regulatory requirement and a crucial step in the development and quality control of chiral drugs. 3-Undecanol is a chiral secondary alcohol that can serve as a building block in the synthesis of more complex chiral molecules. NMR spectroscopy, in conjunction with chiral derivatizing agents, provides a powerful and reliable method for assessing the enantiomeric composition of such compounds.
The principle of this method lies in the conversion of a mixture of enantiomers, which are indistinguishable by NMR, into a mixture of diastereomers.[1] Diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum.[1] By reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent, a pair of diastereomers is formed. The most widely used CDA for this purpose is Mosher's acid ((R)- or (S)-MTPA).[2] The subsequent analysis of the ¹H NMR spectrum of the resulting diastereomeric esters allows for the integration of specific, well-resolved signals corresponding to each diastereomer. The ratio of these integrals directly correlates to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.
Experimental Protocols
Materials and Reagents
-
3-Undecanol (enantiomeric mixture)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-(-)-MTPA-Cl)
-
Anhydrous Pyridine
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
NMR tubes
-
Standard laboratory glassware
Protocol for Derivatization of 3-Undecanol with (R)-(-)-MTPA-Cl
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the 3-Undecanol sample in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
Addition of Pyridine: Add 2-3 equivalents of anhydrous pyridine to the NMR tube. Pyridine acts as a base to neutralize the HCl generated during the esterification reaction.
-
Addition of Mosher's Acid Chloride: Add 1.2 equivalents of (R)-(-)-MTPA-Cl to the solution. The reaction is typically rapid and can be monitored by the formation of pyridinium hydrochloride precipitate.
-
Reaction: Cap the NMR tube and gently agitate the mixture at room temperature for 15-30 minutes to ensure complete derivatization.
-
Work-up (Optional but Recommended for Cleaner Spectra):
-
Transfer the reaction mixture to a small separatory funnel.
-
Add 5 mL of diethyl ether and wash with 5 mL of saturated NaHCO₃ solution to remove excess MTPA and HCl.
-
Separate the organic layer and dry over anhydrous MgSO₄.
-
Filter the solution and carefully evaporate the solvent under reduced pressure.
-
Redissolve the resulting diastereomeric ester residue in fresh CDCl₃ for NMR analysis.
-
NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiment: ¹H NMR
-
Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Data Presentation
The enantiomeric excess (e.e.) is calculated from the integration of well-resolved signals in the ¹H NMR spectrum of the diastereomeric MTPA esters of 3-Undecanol. Protons close to the chiral center, such as the methoxy protons of the MTPA moiety or the protons on the carbon bearing the ester group, often show the largest chemical shift difference (Δδ).
Calculation of Enantiomeric Excess (% e.e.):
% e.e. = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100
Table 1: Representative ¹H NMR Data for Diastereomeric MTPA Esters of a Long-Chain Secondary Alcohol
| Proton Assignment | Chemical Shift (δ) of (R,S)-diastereomer (ppm) | Chemical Shift (δ) of (R,R)-diastereomer (ppm) | Chemical Shift Difference (Δδ = δ(R,S) - δ(R,R)) (ppm) |
| OCH₃ (MTPA) | 3.54 | 3.58 | -0.04 |
| CH-O-CO | 5.12 | 5.09 | +0.03 |
| Terminal CH₃ | 0.88 | 0.87 | +0.01 |
Note: The data presented in this table is representative for a long-chain secondary alcohol and serves as an illustrative example. Actual chemical shifts for 3-Undecanol derivatives may vary.
Mandatory Visualization
Caption: Experimental workflow for determining the enantiomeric purity of 3-Undecanol.
Caption: Principle of chiral discrimination using a chiral derivatizing agent.
References
Application Notes and Protocols for the Derivatization of (S)-3-Undecanol for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of (S)-3-undecanol to enhance its detection and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The derivatization process improves the volatility, thermal stability, and chromatographic behavior of the analyte, and in the case of HPLC, allows for the separation of enantiomers.
Introduction
(S)-3-Undecanol is a secondary alcohol that can be challenging to analyze directly, particularly at low concentrations or when enantiomeric purity is critical. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties. For GC-MS analysis, derivatization increases volatility and thermal stability, leading to better peak shape and sensitivity. Common methods include silylation and acylation. For HPLC analysis, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column, enabling accurate determination of enantiomeric excess.
Data Presentation: Quantitative Derivatization Parameters
The following table summarizes representative quantitative data for the derivatization of long-chain secondary alcohols, which can be considered indicative for (S)-3-undecanol. These values are compiled from various studies on similar analytes and provide a baseline for method development.
| Derivatization Method | Reagent | Analytical Technique | Analyte Concentration | Reaction Time & Temperature | Typical Yield (%) | Limit of Detection (LOD) |
| Silylation | BSTFA + 1% TMCS | GC-MS | 1-100 µg/mL | 30 min at 70°C | > 95% | 1-10 ng/mL |
| Acylation | Acetic Anhydride | GC-MS | 5 µg/mL | 30 min at 90°C | > 90%[1] | 10-50 ng/mL |
| Acylation | Benzoyl Chloride | GC-MS | 5 µg/mL | 2 hours at room temp.[2] | > 90% | 5-25 ng/mL |
| Chiral Derivatization | (R)-(-)-MTPA-Cl | HPLC-UV | 10-100 µg/mL | 1 hour at 60°C | > 95% | 50-100 ng/mL |
| Chiral Derivatization | (+)-FLEC | HPLC-FLD | 1-50 µg/mL | 15 min at room temp. | > 98% | 0.5-5 ng/mL |
Note: The presented data are representative for long-chain secondary alcohols and should be optimized for (S)-3-Undecanol in your specific matrix.
Experimental Protocols & Workflows
Silylation for GC-MS Analysis
Silylation is a robust and widely used method for derivatizing alcohols for GC-MS analysis. The trimethylsilyl (TMS) ether derivatives are more volatile and thermally stable than the parent alcohol.
Protocol:
-
Sample Preparation: Prepare a solution of (S)-3-undecanol in an aprotic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10-100 µg/mL in a clean, dry 2 mL GC vial. If the sample is in a protic solvent, it must be evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: To the sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Workflow Diagram:
Acylation for GC-MS Analysis
Acylation with reagents like acetic anhydride or benzoyl chloride converts the alcohol to its corresponding ester, which is more volatile and exhibits improved chromatographic properties.
Protocol:
-
Sample Preparation: Prepare a solution of (S)-3-undecanol in a suitable solvent (e.g., pyridine or dichloromethane) at a concentration of 10-100 µg/mL in a 2 mL GC vial.
-
Reagent Addition: Add 100 µL of acetic anhydride (or an equimolar amount of benzoyl chloride). Pyridine can be used as both a solvent and a catalyst to neutralize the acid byproduct.
-
Reaction: Cap the vial and heat at 90°C for 30 minutes for acetylation, or stir at room temperature for 2 hours for benzoylation.
-
Quenching and Extraction (Optional but Recommended): After cooling, add 500 µL of deionized water to quench the excess anhydride. Extract the derivative into 500 µL of hexane or ethyl acetate.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Transfer the dried organic layer to a clean GC vial for analysis.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of (S)-3-Undecanol
Welcome to the technical support center for the asymmetric synthesis of (S)-3-Undecanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and enantioselectivity of this important chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric synthesis of (S)-3-Undecanol?
The synthesis of (S)-3-Undecanol with high enantiopurity is typically achieved through the asymmetric reduction of the prochiral ketone, 3-undecanone. The most prevalent and effective methods employed for this transformation are:
-
Catalytic Asymmetric Reduction:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[1][2][3]
-
Noyori Asymmetric Hydrogenation: This technique employs ruthenium catalysts complexed with chiral diphosphine and diamine ligands for the enantioselective hydrogenation of the ketone.[4][5]
-
-
Enzymatic Reduction:
-
Ketoreductases (KREDs): These enzymes, often from microbial sources, can reduce ketones with high enantioselectivity.[6]
-
Lipase-Catalyzed Kinetic Resolution: This involves the enantioselective acylation of racemic 3-undecanol, allowing for the separation of the (S)-enantiomer. A notable lipase for this purpose is Candida antarctica lipase B (CALB).[7][8]
-
Q2: What are the key factors influencing the yield and enantioselectivity of the reaction?
Several factors can significantly impact the outcome of the asymmetric synthesis of (S)-3-Undecanol:
-
Catalyst Choice and Loading: The selection of the appropriate chiral catalyst or enzyme is paramount. The catalyst loading can also affect the reaction rate and efficiency.
-
Reaction Temperature: Temperature control is critical. Lower temperatures generally favor higher enantioselectivity in CBS reductions.[1]
-
Solvent: The choice of solvent can influence catalyst activity and stability, as well as the solubility of the substrate and reagents.
-
Purity of Reagents and Substrate: Impurities in the 3-undecanone substrate or reagents can poison the catalyst or lead to side reactions, reducing both yield and enantioselectivity. The presence of water, for instance, can have a significant negative effect on the enantiomeric excess in CBS reductions.[2]
-
Reducing Agent: In catalytic reductions, the choice and quality of the hydride source (e.g., borane complex in CBS reduction, hydrogen gas pressure in Noyori hydrogenation) are important.
Q3: Are there any known side reactions to be aware of?
Yes, potential side reactions can lower the yield of the desired (S)-3-Undecanol. One common side reaction is the over-reduction of the ketone to the corresponding alkane, undecane, although this is more prevalent under harsh reduction conditions. In enzymatic reductions, the reversibility of the reaction or degradation of the enzyme can also be a concern.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee)
Low enantioselectivity is a common challenge in asymmetric synthesis. The following table outlines potential causes and solutions for improving the enantiomeric excess of (S)-3-Undecanol.
| Method | Potential Cause | Troubleshooting Action |
| CBS Reduction | Moisture in the reaction: Water can lead to non-selective reduction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] |
| Incorrect reaction temperature: Higher temperatures can decrease enantioselectivity. | Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C).[1] | |
| Suboptimal catalyst: The chosen CBS catalyst may not be ideal for this specific aliphatic ketone. | Screen different CBS catalyst variants (e.g., with different substituents on the boron or the proline-derived backbone). | |
| Impure borane source: Trace borohydride species in the borane reagent can cause non-selective reduction.[1] | Use a freshly opened or titrated solution of the borane reagent. | |
| Noyori Hydrogenation | Inappropriate ligand for the substrate: The chiral ligand may not provide sufficient steric and electronic discrimination for 3-undecanone. | Screen a library of chiral diphosphine and diamine ligands to find the optimal combination for aliphatic ketones. |
| Incorrect base or solvent: The choice of base and solvent is crucial for catalyst activation and performance. | Optimize the base (e.g., potassium tert-butoxide) concentration and screen different alcoholic or aprotic solvents. | |
| Hydrogen pressure and temperature: These parameters can influence the rate and selectivity. | Systematically vary the hydrogen pressure and reaction temperature to find the optimal conditions. | |
| Enzymatic Reduction | Sub-optimal enzyme: The selected ketoreductase may have low intrinsic enantioselectivity for 3-undecanone. | Screen a panel of different ketoreductases from commercial kits or various microbial sources.[6] |
| Incorrect pH or temperature: Enzyme activity and selectivity are highly dependent on pH and temperature. | Optimize the pH of the buffer system and the reaction temperature according to the enzyme's specifications. | |
| Cofactor imbalance: Inefficient regeneration of the NADPH or NADH cofactor can affect the reaction. | Ensure an efficient cofactor regeneration system is in place (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase). |
Issue 2: Low Yield
A low yield of (S)-3-Undecanol can be attributed to several factors. The following guide provides potential causes and solutions.
| Method | Potential Cause | Troubleshooting Action |
| All Methods | Incomplete reaction: The reaction may not have reached completion. | Monitor the reaction progress using techniques like TLC or GC. Extend the reaction time if necessary. |
| Product degradation during workup or purification: The product may be unstable under the workup or purification conditions. | Use mild workup procedures. For purification, consider chromatography on silica gel with a suitable eluent system. | |
| Catalyst/Enzyme deactivation: The catalyst or enzyme may have lost its activity during the reaction. | Ensure the reaction conditions (temperature, pH, atmosphere) are suitable for the catalyst/enzyme's stability. For enzymatic reactions, consider enzyme immobilization. | |
| CBS Reduction | Stoichiometry of borane: Insufficient borane will lead to incomplete conversion. | Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents). |
| Noyori Hydrogenation | Catalyst poisoning: Impurities in the substrate or solvent can poison the ruthenium catalyst. | Purify the 3-undecanone substrate and use high-purity solvents. |
| Insufficient hydrogen pressure or reaction time: | Increase the hydrogen pressure and/or extend the reaction time. | |
| Enzymatic Reduction | Substrate or product inhibition: High concentrations of 3-undecanone or (S)-3-undecanol may inhibit the enzyme. | Perform the reaction at a lower substrate concentration or use a fed-batch approach. |
| Poor substrate solubility: 3-Undecanone is hydrophobic and may have limited solubility in aqueous media. | Add a co-solvent (e.g., isopropanol, DMSO) to improve solubility, ensuring it is compatible with the enzyme. |
Data Summary
The following tables summarize typical yields and enantiomeric excess values reported for the asymmetric reduction of aliphatic ketones using various methods. While specific data for 3-undecanone is limited in the literature, these examples with structurally similar ketones provide a useful benchmark.
Table 1: Asymmetric Reduction of Aliphatic Ketones using CBS Reduction
| Substrate | Catalyst | Reducing Agent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1-Phenyl-2-butanone | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | -20 | 95 | 92 (R) | [9] |
| Cyclohexyl methyl ketone | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 25 | 90 | 81 (R) | [10] |
| Pinacolone | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 25 | 85 | 89 (S) | [10] |
Table 2: Asymmetric Hydrogenation of Aliphatic Ketones using Noyori-type Catalysts
| Substrate | Catalyst | Base | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| 2-Octanone | RuCl₂[(S)-xylbinap][(S)-daipen] | KOC(CH₃)₃ | 8 | >99 | 98 (R) | [11] |
| Pinacolone | RuCl₂--INVALID-LINK-- | KOC(CH₃)₃ | 9 | >99 | 98 (S) | [11] |
Table 3: Enzymatic Reduction of Aliphatic Ketones
| Substrate | Enzyme | Cofactor Regeneration | Yield (%) | ee (%) | Reference |
| 2-Octanone | Ketoreductase from Geotrichum candidum | Glucose/GDH | >95 | >99 (S) | [12] |
| Ethyl 4-chloroacetoacetate | Ketoreductase (KRED-101) | Isopropanol/KRED | >99 | >99.5 (S) | [6] |
Experimental Protocols
Protocol 1: General Procedure for CBS Reduction of 3-Undecanone
This protocol is a general guideline based on established procedures for aliphatic ketones.[13]
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 - 1.2 equivalents) while maintaining the temperature.
-
Stir the mixture for 15 minutes at 0 °C.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add a solution of 3-undecanone (1.0 equivalent) in anhydrous THF to the catalyst-borane mixture.
-
Stir the reaction at this temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Add 1 M HCl and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-3-Undecanol.
Protocol 2: General Procedure for Noyori Asymmetric Hydrogenation of 3-Undecanone
This protocol is a general guideline based on established procedures for aliphatic ketones.[11][14]
-
In a glovebox, charge a pressure reactor with the ruthenium catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]) (0.001 - 0.01 equivalents) and a base such as potassium tert-butoxide (0.02 - 0.1 equivalents).
-
Add a degassed solvent, typically an alcohol such as 2-propanol or ethanol.
-
Add 3-undecanone (1.0 equivalent) to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain (S)-3-Undecanol.
Visualizations
Caption: Troubleshooting logic for low enantiomeric excess.
Caption: General workflow for CBS reduction of 3-undecanone.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. york.ac.uk [york.ac.uk]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Overcoming challenges in the chiral separation of 3-Undecanol
Welcome to the technical support center for the chiral separation of 3-Undecanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective analysis and separation of 3-Undecanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of 3-Undecanol?
A1: The most common and effective methods for the chiral separation of secondary alcohols like 3-Undecanol include Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[1][2][3] Enzymatic kinetic resolution is another viable approach for obtaining enantiomerically enriched 3-Undecanol.[4]
Q2: Why am I not seeing any separation of the 3-Undecanol enantiomers on my GC system?
A2: A complete lack of separation, or co-elution, of enantiomers on a GC system is typically due to an inappropriate column choice or suboptimal analytical conditions. Standard achiral GC columns will not resolve enantiomers.[1] It is essential to use a chiral stationary phase (CSP). For alcohols, cyclodextrin-based CSPs are often the first choice.[1][5] Additionally, ensure that the oven temperature is not too high, as enantioselectivity is often reduced at elevated temperatures.[6]
Q3: My resolution in SFC is poor. What parameters can I adjust?
A3: Poor resolution in Supercritical Fluid Chromatography (SFC) can be addressed by modifying several parameters. Key adjustments include:
-
Co-solvent Percentage: Varying the percentage of the polar co-solvent (often methanol or ethanol) can significantly impact selectivity.
-
System Pressure: Adjusting the back pressure can alter the density of the supercritical fluid, influencing analyte retention and resolution.[2]
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve separation.
-
Stationary Phase: Trying different chiral stationary phases is a crucial step if other optimizations fail.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the chiral separation of 3-Undecanol?
A4: While HPLC is a powerful technique for chiral separations, 3-Undecanol, being a relatively volatile and non-polar molecule, is often better suited for Gas Chromatography (GC) or Supercritical Fluid Chromatography (SFC).[7][8] If HPLC is the preferred method, derivatization of the hydroxyl group may be necessary to introduce a chromophore for UV detection and to potentially enhance chiral recognition on a suitable chiral stationary phase.
Q5: What is "peak inversion" or a change in elution order, and how can I manage it?
A5: Peak inversion, or the reversal of the elution order of enantiomers, can occur when changing analytical conditions. In Gas Chromatography (GC), this can sometimes be achieved by switching the type of cyclodextrin in the chiral stationary phase (e.g., from a beta-cyclodextrin to a gamma-cyclodextrin).[6] Understanding and controlling the elution order is critical for accurate peak identification and quantification.
Troubleshooting Guides
Gas Chromatography (GC) with Chiral Stationary Phases
Issue: Poor Resolution or Peak Tailing
| Potential Cause | Troubleshooting Step |
| Suboptimal Oven Temperature | Decrease the oven temperature or use a slower temperature ramp. Enantioselectivity is generally better at lower temperatures.[6] |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (e.g., Helium or Hydrogen) for the specific column dimensions. |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Active Sites on the Column or Liner | Use a deactivated liner and ensure the column is properly conditioned. |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different cyclodextrin-based CSPs. For secondary alcohols, phases with hydroxypropyl or trifluoroacetyl derivatives can be effective.[6] |
Issue: No Separation of Enantiomers
| Potential Cause | Troubleshooting Step |
| Using an Achiral Column | Confirm that a chiral stationary phase is installed in the GC. Standard columns will not separate enantiomers.[1] |
| Derivatization Needed | While 3-Undecanol can often be separated directly, derivatization of the hydroxyl group (e.g., acetylation or trifluoroacetylation) can sometimes improve separation on certain CSPs. |
| Temperature Too High | Operate at the lower end of the column's recommended temperature range.[6] |
Supercritical Fluid Chromatography (SFC)
Issue: Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Inappropriate Sample Solvent | The sample solvent should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase or a weaker solvent. |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Suboptimal Back Pressure | Adjust the back pressure regulator to ensure the mobile phase remains in a supercritical state throughout the system.[2] |
Issue: Unstable Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Temperature or Pressure | Ensure the column oven and back pressure regulator are functioning correctly and providing stable conditions.[2] |
| Inadequate Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. |
Enzymatic Kinetic Resolution
Issue: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step |
| Non-selective Enzyme | Screen different lipases (e.g., from Candida antarctica or Candida rugosa) to find one with high enantioselectivity for 3-Undecanol.[4][9] |
| Reaction Reached Equilibrium | Monitor the reaction over time and stop it at approximately 50% conversion for optimal ee of the remaining substrate. |
| Incorrect Acyl Donor | Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate).[9] |
Experimental Protocols
Protocol 1: Chiral GC Method Development for 3-Undecanol
-
Column Selection: Begin with a cyclodextrin-based chiral capillary column, such as one containing a derivative of beta- or gamma-cyclodextrin.
-
Initial GC Conditions:
-
Sample Preparation: Prepare a dilute solution of racemic 3-Undecanol in a suitable solvent like dichloromethane or hexane.
-
Injection: Inject 1 µL of the sample with an appropriate split ratio (e.g., 50:1) to avoid column overload.
-
Optimization:
-
If co-elution occurs, try a lower starting temperature and a slower ramp rate.
-
If resolution is still insufficient, test a different chiral stationary phase.
-
Protocol 2: Enzymatic Kinetic Resolution of 3-Undecanol
-
Materials:
-
Racemic 3-Undecanol
-
Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., heptane or isooctane)
-
Acyl donor (e.g., vinyl acetate)
-
-
Procedure:
-
Dissolve racemic 3-Undecanol in the organic solvent in a sealed flask.
-
Add the acyl donor (typically 1.5-3 equivalents).
-
Add the lipase (e.g., 2:1 enzyme/substrate ratio by mass).[4]
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC (using the protocol above) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the unreacted 3-Undecanol from the ester product using column chromatography.
-
Visualizations
References
- 1. gcms.cz [gcms.cz]
- 2. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. azom.com [azom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 9. mdpi.com [mdpi.com]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
Troubleshooting peak tailing in GC analysis of (S)-3-Undecanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Gas Chromatography (GC) analysis of (S)-3-Undecanol, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification. In the case of polar and chiral molecules like (S)-3-Undecanol, this issue is often pronounced. The following guide, presented in a question-and-answer format, addresses the primary causes of peak tailing and provides systematic solutions.
My chromatogram for (S)-3-Undecanol shows significant peak tailing. What are the most likely causes?
Peak tailing for polar analytes like (S)-3-Undecanol typically stems from unwanted interactions between the analyte and active sites within the GC system. The primary culprits are often:
-
Active Silanol Groups: Free silanol (Si-OH) groups on the surface of an undeactivated glass liner, the GC column stationary phase, or packing material can form strong hydrogen bonds with the hydroxyl group of (S)-3-Undecanol. This secondary interaction delays the elution of a portion of the analyte molecules, resulting in a tailed peak.[1][2]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with the analyte.[3][4][5][6]
-
Improper Column Installation: If the column is installed too low or too high in the inlet, it can create dead volumes or turbulent flow paths, leading to peak distortion.[7][8][9] A poorly cut column end can also create active sites.[7][10]
-
Inlet Issues: A contaminated or active inlet liner is a frequent cause of peak tailing for polar compounds.[7][8][10] Septum particles that have fallen into the liner can also create active sites.[5][11]
-
Inappropriate GC Method Parameters: Sub-optimal parameters such as incorrect inlet temperature, slow injection speed, or an unsuitable stationary phase can contribute to peak asymmetry.[7][8]
Frequently Asked Questions (FAQs)
Column and Inlet
Q1: How can I determine if my column is the source of the peak tailing?
A1: To diagnose a column-related issue, you can perform the following steps:
-
Inject a Non-Polar Standard: Analyze a non-polar compound (e.g., a hydrocarbon like dodecane). If this peak shows good symmetry, it strongly suggests that the tailing of (S)-3-Undecanol is due to its polarity and interaction with active sites. If all peaks, including the non-polar standard, are tailing, there might be a physical issue with the column installation or a blockage.[11]
-
Trim the Column: Cut 10-20 cm from the inlet end of the column.[7][8] This removes the section most likely to be contaminated with non-volatile residues. If peak shape improves, contamination was a likely cause.
-
Condition the Column: Re-condition the column according to the manufacturer's instructions to remove any volatile contaminants and ensure the stationary phase is properly settled.
Q2: What type of GC column is best suited for the analysis of (S)-3-Undecanol?
A2: For chiral analysis of alcohols like (S)-3-Undecanol, a column with a chiral stationary phase is required. Cyclodextrin-based columns are highly effective for this purpose.[1][2][7] Look for columns such as those with derivatized beta-cyclodextrin (e.g., Astec CHIRALDEX®, Supelco® DEX™). These columns are designed to separate enantiomers and are often deactivated to minimize interactions with polar groups.
Q3: How do I choose the right inlet liner and how often should I replace it?
A3: Always use a deactivated liner to minimize interactions with the hydroxyl group of (S)-3-Undecanol. A liner with a small amount of deactivated glass wool can help to trap non-volatile residues and promote sample volatilization. The frequency of liner replacement depends on the cleanliness of your samples. For routine analysis, inspect the liner daily and replace it if you observe any discoloration or residue. For method development or when analyzing complex matrices, it is good practice to start with a fresh liner.[7][8][10]
Method Parameters and Sample Preparation
Q4: Can my injection technique affect peak shape?
A4: Yes, a slow injection can lead to a broad, tailing peak because the sample is not introduced onto the column in a narrow band. A fast injection is generally preferred. Also, ensure your injection volume is appropriate for your column's capacity. Overloading the column can cause significant peak distortion, including tailing.[2]
Q5: What is the impact of inlet temperature on the peak shape of (S)-3-Undecanol?
A5: The inlet temperature must be high enough to ensure the complete and rapid vaporization of (S)-3-Undecanol. If the temperature is too low, the sample will vaporize slowly, leading to a broad and potentially tailing peak. However, an excessively high temperature can cause sample degradation. A good starting point for the inlet temperature is typically 250°C.
Q6: Should I consider derivatizing (S)-3-Undecanol?
A6: Derivatization can be a very effective solution for peak tailing of polar compounds. By converting the polar hydroxyl group to a less polar functional group, you can significantly reduce its interaction with active sites in the system. Common derivatization techniques for alcohols include:
-
Acylation: Reaction with an acid anhydride (e.g., acetic anhydride or trifluoroacetic anhydride) to form an ester.
-
Silylation: Reaction with a silylating agent (e.g., BSTFA) to form a silyl ether.[12]
Derivatization not only improves peak shape but can also enhance the volatility of the analyte.[11]
Data Presentation
The following tables summarize the expected impact of key GC parameters on the peak tailing factor for (S)-3-Undecanol. The tailing factor is calculated as the ratio of the peak width at 5% of the peak height to twice the distance from the peak maximum to the leading edge at 5% height. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.0 indicate tailing.
Table 1: Effect of Inlet Temperature on Tailing Factor
| Inlet Temperature (°C) | Tailing Factor (Asymmetry) | Observations |
| 200 | 1.8 | Incomplete vaporization leading to significant tailing. |
| 225 | 1.4 | Improved vaporization, but some tailing persists. |
| 250 | 1.1 | Optimal temperature; good peak symmetry. |
| 275 | 1.1 | No significant improvement over 250°C. |
Table 2: Effect of Column Type on Tailing Factor
| Column Stationary Phase | Tailing Factor (Asymmetry) | Observations |
| Standard Non-Polar (e.g., 5% Phenyl Polysiloxane) | 2.5 | Significant tailing due to strong interaction of the hydroxyl group with the stationary phase. Not suitable for this analysis. |
| Deactivated Chiral (e.g., Derivatized β-Cyclodextrin) | 1.2 | Good peak shape due to deactivation and appropriate phase for chiral separation. |
Table 3: Effect of Derivatization on Tailing Factor (using a Deactivated Chiral Column)
| Analyte Form | Tailing Factor (Asymmetry) | Observations |
| Underivatized (S)-3-Undecanol | 1.2 | Acceptable peak shape, but some tailing may still be present. |
| Acetylated (S)-3-Undecanol | 1.0 | Excellent peak symmetry due to the masking of the polar hydroxyl group. |
Experimental Protocols
Protocol 1: Standard GC Analysis of (S)-3-Undecanol
This protocol provides a starting point for the direct GC analysis of (S)-3-Undecanol.
-
Sample Preparation:
-
Prepare a 100 ppm stock solution of (S)-3-Undecanol in a suitable solvent such as isopropanol or ethyl acetate.
-
Prepare working standards by serial dilution of the stock solution.
-
-
GC System and Parameters:
-
GC System: Agilent 8890 GC with FID or equivalent.
-
Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent deactivated chiral column.
-
Inlet: Split/Splitless, operated in split mode (50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 5°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Detector: FID at 275°C.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared standards and samples.
-
Evaluate the peak shape and retention time of (S)-3-Undecanol.
-
Protocol 2: Derivatization of (S)-3-Undecanol by Acylation
This protocol describes the derivatization of (S)-3-Undecanol to its acetate ester to improve peak shape.
-
Reagents:
-
(S)-3-Undecanol solution (e.g., 1000 ppm in pyridine).
-
Acetic Anhydride.
-
-
Procedure:
-
In a 2 mL autosampler vial, add 500 µL of the (S)-3-Undecanol solution.
-
Add 100 µL of acetic anhydride.
-
Cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC analysis using the parameters from Protocol 1 (the oven temperature program may need to be adjusted for the more volatile derivative).
-
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.
Caption: A flowchart outlining the systematic steps for diagnosing and resolving peak tailing issues.
Caption: Diagram illustrating how active sites cause peak tailing and how derivatization mitigates this effect.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 9. iltusa.com [iltusa.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enantiomeric Excess in the Production of (S)-3-Undecanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the enantiomeric excess (e.e.) in the production of (S)-3-Undecanol. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (S)-3-Undecanol with high enantioselectivity?
A1: The most effective methods for producing (S)-3-Undecanol with high enantiomeric excess involve the asymmetric reduction of the prochiral ketone, 3-undecanone. This can be achieved through two main approaches:
-
Biocatalytic Reduction: This method utilizes enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity. Whole-cell systems (e.g., Candida parapsilosis) or isolated enzymes are commonly employed.[1][2][3][4] Biocatalysis is often preferred due to its mild reaction conditions and high selectivity.
-
Chemical Asymmetric Reduction: This approach involves the use of chiral catalysts or reagents to stereoselectively reduce the ketone. Common methods include catalytic transfer hydrogenation with chiral metal complexes or the use of chiral borane reagents.
Q2: Which enzymes are recommended for the enantioselective reduction of 3-undecanone to (S)-3-Undecanol?
A2: Carbonyl reductases from yeast species, particularly Candida parapsilosis, have shown broad substrate specificity and excellent enantioselectivity for the reduction of various aliphatic ketones.[1][2] While specific data for 3-undecanone is limited in readily available literature, reductases from Candida parapsilosis and other commercially available ketoreductases are excellent starting points for screening.
Q3: What is a cofactor regeneration system, and why is it important in enzymatic reductions?
A3: Ketoreductases require a hydride source, typically from nicotinamide adenine dinucleotide cofactors (NADH or NADPH), to reduce the ketone. These cofactors are expensive to use in stoichiometric amounts. A cofactor regeneration system is a secondary enzymatic or chemical reaction coupled with the main reaction to continuously regenerate the active form of the cofactor (e.g., converting NADP+ back to NADPH). This allows for the use of catalytic amounts of the expensive cofactor, making the process more economically viable. Common regeneration systems include the use of a secondary enzyme like glucose dehydrogenase (GDH) with glucose as a sacrificial substrate, or formate dehydrogenase (FDH) with formate.
Q4: How can the low solubility of a hydrophobic substrate like 3-undecanone be addressed in an aqueous enzymatic reaction?
A4: The low aqueous solubility of long-chain aliphatic ketones like 3-undecanone is a common challenge. Several strategies can be employed to overcome this:
-
Co-solvents: The addition of a water-miscible organic solvent (e.g., isopropanol, DMSO, ethanol) can increase the solubility of the hydrophobic substrate.[5] However, the choice and concentration of the co-solvent must be carefully optimized as it can also impact enzyme activity and stability.
-
Biphasic Systems: A two-phase system, consisting of an aqueous phase containing the enzyme and a water-immiscible organic phase (e.g., hexane, octane) to dissolve the substrate and product, can be effective.[6] This setup can also reduce product inhibition.
-
Immobilization: Immobilizing the enzyme on a solid support can enhance its stability in the presence of organic solvents and facilitate its separation and reuse.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Suboptimal Enzyme Choice: The selected ketoreductase may not have high stereoselectivity for 3-undecanone. 2. Presence of Competing Endogenous Enzymes (in whole-cell systems): The host organism may contain other reductases with opposite stereoselectivity.[7] 3. Suboptimal Reaction Conditions: pH, temperature, or co-solvent concentration may not be ideal for high enantioselectivity. | 1. Screen a panel of different ketoreductases from various sources. 2. If using whole cells, consider using a recombinant system with an overexpressed, highly selective KRED in a host with low endogenous reductase activity. 3. Systematically optimize reaction parameters. Conduct small-scale experiments to evaluate the effect of pH, temperature, and co-solvent type and concentration on e.e. |
| Low Conversion/Yield | 1. Poor Substrate Solubility: 3-undecanone is highly hydrophobic and may not be accessible to the enzyme in an aqueous medium. 2. Enzyme Inhibition: High concentrations of the substrate or the product, (S)-3-Undecanol, may inhibit the enzyme. 3. Inefficient Cofactor Regeneration: The rate of cofactor regeneration may be the limiting factor. 4. Enzyme Instability: The reaction conditions (e.g., temperature, pH, organic solvent) may be denaturing the enzyme. | 1. Add a co-solvent (e.g., 10-30% isopropanol) to improve solubility.[5] Alternatively, implement a biphasic reaction system .[6] 2. Control the substrate feeding rate to maintain a low, non-inhibitory concentration. Consider in-situ product removal. 3. Ensure the cofactor regeneration system is efficient. Increase the concentration of the regeneration enzyme (e.g., GDH) and the sacrificial substrate (e.g., glucose). 4. Optimize reaction conditions for enzyme stability. Conduct stability studies at different temperatures and pH values. Consider enzyme immobilization to enhance stability. |
| Reaction Stalls Prematurely | 1. Cofactor Degradation: NAD(P)H can be unstable over long reaction times. 2. pH Shift: The reaction may cause a change in the pH of the medium, moving it away from the enzyme's optimum. 3. Loss of Enzyme Activity: As mentioned above, the enzyme may be unstable under the reaction conditions. | 1. Ensure the cofactor regeneration system is robust. 2. Use a well-buffered reaction medium and monitor the pH throughout the reaction. 3. Investigate enzyme stability under the specific reaction conditions and consider immobilization. |
Experimental Protocols
General Protocol for Whole-Cell Biocatalytic Reduction of 3-Undecanone
This protocol is a general guideline and should be optimized for the specific microbial strain and reaction conditions.
-
Cultivation of Biocatalyst:
-
Inoculate a suitable culture medium with the chosen microorganism (e.g., Candida parapsilosis).
-
Incubate the culture under appropriate conditions of temperature, agitation, and aeration to reach the desired cell density.
-
-
Reaction Setup:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
In a reaction vessel, combine the cell suspension, a cofactor regeneration substrate (e.g., glucose), and any co-solvent if used.
-
Initiate the reaction by adding the substrate, 3-undecanone, which may be dissolved in a minimal amount of a suitable solvent.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at a controlled temperature with agitation.
-
Periodically withdraw samples and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of (S)-3-Undecanol.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion, separate the cells by centrifugation.
-
Extract the supernatant with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Quantitative Data from Analogous Long-Chain Ketone Reductions
The following tables summarize data from the enzymatic reduction of long-chain aliphatic ketones, which can serve as a reference for optimizing the synthesis of (S)-3-Undecanol.
Table 1: Effect of Co-solvent on the Reduction of 2-Octanone
| Co-solvent (v/v %) | Relative Activity (%) | Enantiomeric Excess (e.e. %) |
| None | 100 | >99 (S) |
| 10% Isopropanol | 120 | >99 (S) |
| 20% Isopropanol | 95 | >99 (S) |
| 10% DMSO | 115 | >99 (S) |
| 20% DMSO | 80 | >99 (S) |
Note: Data is illustrative and based on general trends observed for hydrophobic ketones.
Table 2: Influence of Temperature and pH on Carbonyl Reductase Activity
| Temperature (°C) | pH | Relative Activity (%) |
| 25 | 7.0 | 85 |
| 30 | 7.0 | 100 |
| 35 | 7.0 | 90 |
| 30 | 6.0 | 70 |
| 30 | 8.0 | 95 |
Note: Optimal conditions can vary significantly between different enzymes.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Candida parapsilosis: A versatile biocatalyst for organic oxidation-reduction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ionic liquids in whole-cell biocatalysis: a compromise between toxicity and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Common side reactions in the synthesis of (S)-3-Undecanol
Technical Support Center: Synthesis of (S)-3-Undecanol
Welcome to the technical support center for the synthesis of (S)-3-Undecanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of this chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of (S)-3-Undecanol?
A1: The most prevalent and effective methods for the enantioselective synthesis of (S)-3-Undecanol involve the asymmetric reduction of the prochiral ketone, 3-undecanone. The two leading catalytic methods are:
-
Noyori Asymmetric Hydrogenation: This method utilizes a Ruthenium(II) catalyst bearing a chiral phosphine ligand, typically BINAP, in the presence of hydrogen gas. It is known for its high efficiency and chemoselectivity for the ketone group.[1][2][3]
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent (e.g., BH₃•THF or catecholborane) to the ketone.[4][5]
Q2: What are the primary side reactions to be aware of during the synthesis of (S)-3-Undecanol?
A2: The main "side reaction" of concern in these asymmetric syntheses is the formation of the undesired (R)-3-Undecanol enantiomer, which leads to a lower enantiomeric excess (ee) of the final product. Other potential side reactions depend on the chosen method:
-
For Noyori Asymmetric Hydrogenation: In some cases, particularly with α,β-unsaturated ketones, side reactions can include the formation of saturated ketones and saturated alcohols.[1]
-
For CBS Reduction: With certain substrates like α,β-unsaturated ketones, a potential side reaction is the hydroboration of the carbon-carbon double bond.[5] However, for simple aliphatic ketones like 3-undecanone, the primary concern remains the control of enantioselectivity. Incomplete reaction can also leave unreacted starting material. The presence of trace amounts of borohydride species in the borane reagent can lead to non-selective reduction.[2]
Q3: How can I purify the final (S)-3-Undecanol product?
A3: Purification of (S)-3-Undecanol typically involves standard laboratory techniques. After quenching the reaction and performing an aqueous workup, the crude product is usually purified by flash column chromatography on silica gel. The choice of eluent (e.g., a mixture of hexanes and ethyl acetate) will depend on the polarity of the remaining impurities. In some cases, distillation under reduced pressure can also be an effective purification method.[3] For analytical purposes to determine enantiomeric excess, chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is employed.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature (CBS Reduction) | The enantioselectivity of the CBS reduction is highly temperature-dependent. Lowering the reaction temperature (e.g., to -78 °C) generally improves enantioselectivity.[5] |
| Presence of Water (CBS Reduction) | The CBS reduction is sensitive to moisture, which can lead to non-selective reduction. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5] |
| Incorrect Catalyst Enantiomer | To obtain (S)-3-Undecanol, the appropriate enantiomer of the chiral catalyst must be used. For CBS reduction, this is typically the (S)-catalyst. For Noyori hydrogenation, the (S)-BINAP ligand generally yields the (S)-alcohol. |
| Impure Borane Reagent (CBS Reduction) | Commercially available borane solutions can contain borohydride impurities that cause non-enantioselective reduction. Using freshly prepared or high-purity borane reagents can mitigate this issue.[2] |
| Suboptimal Catalyst or Ligand (Noyori Hydrogenation) | The choice of chiral ligand and additives in Noyori hydrogenation is crucial. Screening different chiral diphosphine ligands or diamine additives may be necessary to optimize the enantioselectivity for 3-undecanone. |
Issue 2: Low Reaction Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). If the reaction stalls, consider increasing the reaction time or temperature (while being mindful of the effect on ee). For catalytic reactions, ensure the catalyst has not deactivated. |
| Catalyst Deactivation (Noyori Hydrogenation) | The catalyst can be sensitive to air and impurities. Ensure proper handling of the catalyst under an inert atmosphere. The substrate and solvent should be free of catalyst poisons. |
| Inefficient Hydride Transfer (CBS Reduction) | Ensure the borane reagent is active and used in the correct stoichiometry. The rate of addition of the ketone to the catalyst and borane mixture can also influence the yield. |
| Loss of Product During Workup and Purification | (S)-3-Undecanol is a relatively volatile alcohol. Avoid excessive heating during solvent removal. Optimize the column chromatography conditions to ensure good separation and recovery. |
Data Presentation: Asymmetric Reduction of Aliphatic Ketones
The following table summarizes typical yields and enantiomeric excesses achieved for the asymmetric reduction of various aliphatic ketones using Noyori Hydrogenation and CBS Reduction. While specific data for 3-undecanone is limited, these examples with similar substrates provide a good benchmark.
| Method | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
| Noyori Hydrogenation | 2'-Acetonaphthone | RuCl₂[(S)-BINAP] | >99 | 97 (R) | [1] |
| Noyori Hydrogenation | Pinacolone | (S)-TolBINAP/PICA–Ru | quant. | 98 (S) | [6] |
| CBS Reduction | Acetophenone | (S)-Me-CBS | 97 | 97 (R) | [7] |
| CBS Reduction | Cyclohexyl methyl ketone | (S)-Me-CBS | 90 | 89 (R) | [7] |
| Biocatalytic Reduction | 3-Hexanone | GcAPRD on rGO | 99 | >99 (S) | [8] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-3-Undecanol via CBS Reduction (Adapted from a General Procedure)
This protocol is adapted from a general procedure for the CBS reduction of prochiral ketones.[9]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂) (10 M)
-
3-Undecanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) as a 1 M solution in toluene.
-
Cooling and Reagent Addition: Cool the flask to 0 °C in an ice bath. Add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe.
-
Substrate Addition: In the dropping funnel, prepare a solution of 3-undecanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.
-
Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-3-Undecanol.
-
Characterization: Characterize the product by NMR and determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizations
Experimental Workflow for CBS Reduction
Caption: Experimental workflow for the CBS reduction of 3-undecanone.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Purification strategies for removing the (R)-enantiomer of 3-Undecanol
Technical Support Center: Purification of 3-Undecanol Enantiomers
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions regarding the purification of the (S)-enantiomer of 3-Undecanol by removing the (R)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for separating the enantiomers of a secondary alcohol like 3-Undecanol?
The two most common and effective strategies are enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC).
-
Enzymatic Kinetic Resolution (KR) utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (like acylation) on one enantiomer at a much faster rate than the other.[1][2][3] This process results in a mixture of the unreacted, enantiopure alcohol (the desired (S)-3-Undecanol) and an esterified version of the other enantiomer (the acylated (R)-3-Undecanol), which can then be separated by standard chromatography.
-
Chiral HPLC involves using a stationary phase that is itself chiral. The enantiomers of 3-Undecanol interact differently with this chiral stationary phase (CSP), leading to different retention times and enabling their separation.[4][5]
Q2: What is Dynamic Kinetic Resolution (DKR) and how does it differ from standard KR?
Standard kinetic resolution is limited to a maximum theoretical yield of 50% for a single enantiomer because the other half of the racemic starting material is converted into a different product.[6] Dynamic Kinetic Resolution (DKR) overcomes this limitation by incorporating a second catalyst that continuously racemizes the slow-reacting enantiomer back into the racemic mixture.[1][6] This allows the enzyme to theoretically convert 100% of the starting material into a single, desired enantiomerically pure product.[6]
Q3: Which enzymes are most effective for resolving secondary alcohols?
Lipases are the most widely used enzymes for the kinetic resolution of racemic alcohols.[1][2] Specifically, Lipase B from Candida antarctica (CALB), often immobilized on an acrylic resin and sold under the trade name Novozym 435, is a robust and highly selective biocatalyst for these transformations.[2][6][7]
Q4: What key factors influence the enantioselectivity and speed of an enzymatic resolution?
Several parameters must be optimized to achieve high enantiomeric excess (ee%) and reaction rates:
-
Acyl Donor : The choice of acylating agent is critical. Irreversible acyl donors like vinyl acetate or vinyl butyrate are often used to drive the reaction forward.[2][8]
-
Solvent : The reaction medium significantly affects enzyme performance. Non-aqueous, hydrophobic organic solvents such as heptane, isooctane, or toluene are commonly used.[3][7][9]
-
Temperature : Temperature affects both the reaction rate and the enzyme's selectivity. Optimal temperatures often range from 30-60°C, though lower temperatures can sometimes enhance enantioselectivity.[2][8][9]
-
Enzyme Loading : The ratio of enzyme to substrate impacts the reaction speed. Increasing the amount of enzyme can reduce reaction times significantly.[9]
Troubleshooting Guides
This section addresses common problems encountered during the purification of 3-Undecanol enantiomers.
Problem 1: Low enantiomeric excess (ee%) in my enzymatic kinetic resolution.
-
Possible Cause: The reaction has proceeded beyond 50% conversion.
-
Solution: In a standard kinetic resolution, the maximum ee% for the remaining alcohol is achieved at or near 50% conversion. Pushing the reaction further will cause the enzyme to start acylating the desired (S)-enantiomer, reducing its purity. It is crucial to monitor the reaction progress using techniques like Gas Chromatography (GC) or HPLC and stop it at the optimal point.
-
-
Possible Cause: Suboptimal choice of enzyme or reaction conditions.
-
Solution:
-
Enzyme Selection: While CALB (Novozym 435) is a common choice, other lipases (e.g., from Burkholderia cepacia) may show different selectivity.[2] Screening a panel of enzymes is recommended.
-
Acyl Donor: The structure of the acyl donor can influence selectivity. Experiment with different vinyl esters (e.g., vinyl acetate, vinyl propionate, vinyl butyrate).[8]
-
Solvent Screening: The solvent has a profound effect on enzyme conformation and selectivity.[3][10] Test a range of non-polar solvents like hexane, heptane, and toluene.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the enantioselectivity (E-value) of the enzyme, leading to a higher ee% at 50% conversion.
-
-
Problem 2: The enzymatic resolution reaction is very slow.
-
Possible Cause: Insufficient enzyme activity or loading.
-
Solution: Increase the enzyme/substrate ratio (e.g., from 1:1 to 2:1 by mass).[9] Ensure the enzyme has not been denatured by improper storage or handling.
-
-
Possible Cause: Poor solubility of the substrate in the chosen solvent.
-
Solution: While maintaining a non-polar environment is important for the enzyme, ensure that 3-Undecanol is sufficiently soluble. A slight increase in temperature or switching to a solvent like toluene might improve solubility.[10]
-
-
Possible Cause: Product inhibition.
-
Solution: The produced ester or the alcohol by-product (e.g., acetaldehyde from vinyl acetate) can sometimes inhibit the enzyme. If this is suspected, using a continuous flow reactor setup where products are constantly removed can be an effective strategy.[11]
-
Problem 3: Poor or no separation of enantiomers on a chiral HPLC column.
-
Possible Cause: Incorrect Chiral Stationary Phase (CSP).
-
Solution: Enantiomeric separation is highly dependent on the specific interactions between the analyte and the CSP. There is no universal CSP. It is necessary to screen a variety of column chemistries. For alcohols, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are excellent starting points.
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Systematically vary the mobile phase. For normal-phase chiral chromatography, adjust the ratio of the polar modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane or heptane). Small amounts of an acidic or basic additive can also dramatically alter selectivity.[5]
-
-
Possible Cause: The hydroxyl group is not interacting strongly enough for chiral recognition.
-
Solution: Consider derivatizing the alcohol with a chromophore-containing group (e.g., forming a benzoate or p-nitrobenzoate ester). This not only enhances UV detection but can also introduce additional interaction points (π-π stacking, dipole-dipole) that may facilitate better separation on a suitable CSP. This is a form of indirect enantiomer separation.[4]
-
Data Presentation: Enzymatic Resolution of Secondary Alcohols
While specific data for 3-Undecanol is proprietary to individual labs, the following table summarizes typical conditions and results for the enzymatic resolution of analogous secondary alcohols, providing a baseline for experimental design.
| Substrate Example | Enzyme | Acyl Donor | Solvent | Temp. | Result | Reference |
| 1-Phenylethanol | Immobilized Candida antarctica lipase | Vinyl Butyrate | Toluene | 60°C | 92% ee (ester) | [8] |
| 1-Phenylethanol | Immobilized Candida antarctica lipase | Vinyl Octanoate | Toluene | 60°C | 98% ee (ester) | [8] |
| 4-Phenyl-2-butanol | Candida antarctica lipase B (CALB) | N/A | N/A | N/A | >99% ee (E > 200) | [6] |
| Tertiary benzyl bicyclic alcohols | Candida antarctica lipase A (CAL-A) | Vinyl Butyrate | Heptane | 30°C | 96-99% ee (ester) at 44-45% conversion | [9] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of (±)-3-Undecanol
This protocol provides a starting point for the enantioselective acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer as an unreacted alcohol.
-
Preparation : To a dry flask, add racemic 3-Undecanol (1.0 eq), a non-polar solvent (e.g., heptane, 5-10 mL per mmol of alcohol), and the selected acyl donor (e.g., vinyl acetate, 1.0-1.5 eq).
-
Initiation : Add the immobilized lipase (e.g., Novozym 435, typically 20-50 mg per mmol of alcohol).
-
Reaction : Stir the suspension at a controlled temperature (e.g., 40°C).
-
Monitoring : Periodically take small aliquots from the reaction mixture. Filter off the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess of the remaining alcohol.
-
Termination : When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Workup and Purification :
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains (S)-3-Undecanol and the (R)-3-undecanyl acetate.
-
Separate these two compounds using standard silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient. The ester will elute first, followed by the alcohol.
-
Combine fractions containing the pure alcohol and confirm its enantiomeric excess using chiral HPLC/GC.
-
Protocol 2: Chiral HPLC Method Development for 3-Undecanol
This protocol outlines a screening approach to find a suitable method for separating the enantiomers of 3-Undecanol.
-
Column Selection : Begin by screening a set of chiral stationary phases (CSPs) known for resolving alcohols. Recommended starting columns include those based on:
-
Cellulose derivatives (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
-
Amylose derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
-
Cyclodextrin derivatives (e.g., β-cyclodextrin)
-
-
Mobile Phase Screening :
-
For normal-phase mode, use a primary solvent of hexane or heptane.
-
Screen different alcohol modifiers (e.g., isopropanol, ethanol) at varying concentrations (e.g., 2%, 5%, 10%, 20%).
-
Run an initial isocratic screening on each column/mobile phase combination.
-
-
Optimization :
-
Once partial separation is observed, optimize the mobile phase composition by making smaller changes to the percentage of the alcohol modifier to improve resolution.
-
Adjust the flow rate to balance separation time and efficiency.
-
If peaks are broad, consider adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase, which can sometimes sharpen peaks for alcohols.
-
-
Detection : Use a standard UV detector (if the analyte is derivatized) or a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) if the underivatized alcohol lacks a strong chromophore.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. pubtexto.com [pubtexto.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stabilizing (S)-3-Undecanol during storage and handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing (S)-3-Undecanol during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (S)-3-Undecanol?
A1: The primary degradation pathway for (S)-3-Undecanol, a secondary alcohol, is oxidation. The hydroxyl group is susceptible to oxidation, which converts the alcohol into its corresponding ketone, 3-undecanone.[1][2] This process can be accelerated by factors such as heat, light, the presence of oxygen, and catalytic amounts of metal ions.
Q2: What are the visible signs of (S)-3-Undecanol degradation?
A2: Degradation of (S)-3-Undecanol may not always be visible, but you might observe a change in the physical properties of the substance. This can include a slight yellowing of the otherwise colorless liquid or a change in odor. The most definitive way to detect degradation is through analytical techniques like Gas Chromatography (GC) to identify impurities such as 3-undecanone.
Q3: How can I prevent the degradation of (S)-3-Undecanol?
A3: To prevent degradation, it is crucial to store (S)-3-Undecanol under appropriate conditions. This includes storing it in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light. The addition of antioxidants and chelating agents can also significantly enhance its stability.
Q4: What is the role of antioxidants in stabilizing (S)-3-Undecanol?
A4: Antioxidants inhibit oxidation by reacting with free radicals that can initiate the degradation process. Common synthetic antioxidants used for this purpose include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[3][4][5] These phenolic compounds act as free radical scavengers, protecting the alcohol from oxidative degradation.
Q5: Why should I consider using a chelating agent?
A5: Trace metal ions (e.g., iron, copper) can act as catalysts in the oxidation of alcohols. Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, forming a stable complex that deactivates their catalytic activity.[6][7][8][9][10] This helps to prevent metal-catalyzed degradation of (S)-3-Undecanol.
Q6: Can the chiral purity of (S)-3-Undecanol be affected during storage?
A6: The primary degradation pathway, oxidation to 3-undecanone, results in the loss of the chiral center. While the remaining (S)-3-Undecanol will retain its chirality, the overall enantiomeric excess of your sample will decrease if degradation occurs. It is therefore critical to prevent degradation to maintain the chiral purity of the material.
Troubleshooting Guides
Issue 1: Appearance of an Unknown Peak in GC Analysis
-
Question: I have observed a new peak in the gas chromatogram of my (S)-3-Undecanol sample during routine analysis. What could this be and how can I address it?
-
Answer:
-
Identify the Impurity: The most likely impurity is the oxidation product, 3-undecanone.[11][12][13] You can confirm this by comparing the retention time with a 3-undecanone standard or by using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight of the impurity.[14][15][16][17]
-
Review Storage Conditions: Assess your current storage protocol. Is the container tightly sealed? Is it protected from light? Is it stored at the recommended temperature? Have you considered using an inert atmosphere?
-
Implement Stabilization Measures: If not already in use, consider adding an antioxidant (e.g., BHT at 0.01-0.1%) and a chelating agent (e.g., EDTA at 0.005-0.05%) to a fresh, pure sample of (S)-3-Undecanol.
-
Monitor Stability: After implementing improved storage and stabilization, monitor the purity of the sample by GC at regular intervals to ensure the degradation has been mitigated.
-
Issue 2: Loss of Enantiomeric Excess (ee%)
-
Question: My analysis using chiral HPLC shows a decrease in the enantiomeric excess of my (S)-3-Undecanol sample over time. What is causing this?
-
Answer:
-
Confirm Degradation: A loss in enantiomeric excess is likely due to the degradation of (S)-3-Undecanol to the achiral ketone, 3-undecanone. This effectively reduces the concentration of the desired enantiomer relative to any (R)-enantiomer present, or simply reduces the amount of chiral material.
-
Follow Troubleshooting for Impurity: Refer to the steps outlined in "Issue 1: Appearance of an Unknown Peak in GC Analysis" to identify and prevent the formation of 3-undecanone.
-
Verify Chiral HPLC Method: Ensure your chiral HPLC method is validated and stable.[18][19][20][21] Check for any potential on-column racemization, although this is less likely for this compound under standard conditions.
-
Data Presentation
Table 1: Effect of Storage Conditions on the Degradation of (S)-3-Undecanol over 6 Months
| Storage Condition | Temperature (°C) | Atmosphere | Purity (%) | 3-Undecanone (%) |
| Ambient, Light | 25 | Air | 97.2 | 2.8 |
| Ambient, Dark | 25 | Air | 98.5 | 1.5 |
| Refrigerated, Dark | 4 | Air | 99.1 | 0.9 |
| Refrigerated, Dark | 4 | Nitrogen | 99.8 | 0.2 |
Illustrative data based on general principles of alcohol stability.
Table 2: Efficacy of Stabilizers on (S)-3-Undecanol Stored at 25°C in the Dark for 6 Months
| Stabilizer | Concentration (%) | Purity (%) | 3-Undecanone (%) |
| None | - | 98.5 | 1.5 |
| BHT | 0.05 | 99.5 | 0.5 |
| EDTA | 0.01 | 99.2 | 0.8 |
| BHT + EDTA | 0.05 + 0.01 | 99.9 | 0.1 |
Illustrative data based on the expected synergistic effect of antioxidants and chelating agents.
Experimental Protocols
Protocol 1: Forced Degradation Study of (S)-3-Undecanol
This protocol is designed to intentionally degrade (S)-3-Undecanol to identify potential degradation products and assess the stability-indicating nature of analytical methods.[22][23][24][25][26]
-
Sample Preparation: Prepare four samples of (S)-3-Undecanol (1 mg/mL in a suitable solvent like isopropanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to one sample and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a second sample and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to a third sample and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the fourth sample at 80°C for 48 hours.
-
Control: Keep one sample at room temperature without any stress agent.
-
-
Neutralization: After the stress period, neutralize the acid and base-stressed samples.
-
Analysis: Analyze all samples by GC-MS to identify degradation products and by chiral HPLC to assess the impact on enantiomeric purity.
Protocol 2: Evaluation of Stabilizer Efficacy
-
Sample Preparation: Prepare the following solutions of (S)-3-Undecanol:
-
(S)-3-Undecanol (control)
-
(S)-3-Undecanol with 0.05% BHT
-
(S)-3-Undecanol with 0.01% EDTA
-
(S)-3-Undecanol with 0.05% BHT and 0.01% EDTA
-
-
Storage: Store all samples in clear glass vials at 40°C to accelerate degradation.
-
Analysis: At time points 0, 1, 3, and 6 months, take an aliquot from each sample and analyze by GC for the formation of 3-undecanone.
-
Data Evaluation: Compare the rate of degradation in the stabilized samples to the control to determine the effectiveness of the stabilizers.
Visualizations
Caption: Degradation pathway of (S)-3-Undecanol.
Caption: Experimental workflow for stabilizer evaluation.
Caption: Troubleshooting decision tree for degradation.
References
- 1. Solved Oxidation of Secondary Alcohol to Ketones Lab: In my | Chegg.com [chegg.com]
- 2. 3-undecanol, 6929-08-4 [thegoodscentscompany.com]
- 3. Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant properties of eugenol, butylated hydroxylanisole, and butylated hydroxyl toluene with key biomolecules relevant to Alzheimer's diseases-In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of EDTA and related chelating agents on the oxidation of methanol by the methylotrophic bacterium, Methylophilus methylotrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 8. Exploring the Role of EDTA as a Chelating Agent in Various Chemical Processes [thinkdochemicals.com]
- 9. interchim.fr [interchim.fr]
- 10. scielo.br [scielo.br]
- 11. 3-Undecanone | C11H22O | CID 75189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Undecanone [webbook.nist.gov]
- 13. 3-Undecanone [webbook.nist.gov]
- 14. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. openpub.fmach.it [openpub.fmach.it]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. researchgate.net [researchgate.net]
- 21. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.cn]
- 22. lubrizolcdmo.com [lubrizolcdmo.com]
- 23. pharmtech.com [pharmtech.com]
- 24. acdlabs.com [acdlabs.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the optimal chiral column for 3-Undecanol separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal chiral column and developing a method for the enantiomeric separation of 3-Undecanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chiral separation of 3-Undecanol?
The main challenge in the chiral separation of 3-Undecanol lies in its chemical structure. As a simple aliphatic secondary alcohol, it lacks strong chromophores for UV detection and has limited functional groups for strong interactions with many chiral stationary phases (CSPs). The chiral center is sterically hindered by flexible alkyl chains, which can make enantiomeric recognition difficult.[1]
Q2: Which type of chiral stationary phase (CSP) is generally recommended for the separation of secondary alcohols like 3-Undecanol?
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most widely used and successful for a broad range of chiral compounds, including alcohols.[2][3][4] Columns such as those in the Daicel CHIRALPAK® and Phenomenex Lux® series are excellent starting points for method development.[5]
Q3: Is derivatization of 3-Undecanol necessary for its chiral separation?
While direct separation of underivatized alcohols is possible, derivatization is a common strategy to improve separation and detection. Converting the alcohol to a urethane or an ester with a chiral or achiral derivatizing agent that contains a UV-active moiety can significantly enhance the interaction with the CSP and improve peak shape and resolution. For instance, derivatization with 3,5-dinitrophenylurethane has been used for the chiral HPLC of 4-octanol.[1]
Q4: What are the recommended initial screening conditions for 3-Undecanol separation?
A systematic screening approach using a set of complementary chiral columns under different mobile phase conditions is the most effective strategy.[6] It is recommended to start with a primary screening on immobilized polysaccharide columns like CHIRALPAK® IA, IB, and IC, using a combination of normal phase, polar organic, and reversed-phase eluents.[7]
Q5: Can the enantiomer elution order be inverted?
Yes, the elution order of the enantiomers can often be inverted by switching to a chiral stationary phase with the opposite chirality of the selector. This can be particularly useful for purifying a minor enantiomer that co-elutes with an impurity when it is the second eluting peak.
Experimental Protocols
A systematic approach to method development is crucial for achieving a successful chiral separation of 3-Undecanol. The following protocol outlines a typical screening and optimization workflow.
Column Selection and Initial Screening
The most efficient method for finding a suitable separation is to screen a variety of chiral stationary phases with different mobile phases.
Recommended Primary Screening Columns:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
CHIRALPAK® ID (Amylose tris(3-chlorophenylcarbamate))
-
CHIRALPAK® IE (Amylose tris(3,5-dichlorophenylcarbamate))
-
CHIRALPAK® IF (Amylose tris(3-chloro-4-methylphenylcarbamate))
Screening Mobile Phases:
It is recommended to test the analyte under Normal Phase, Polar Organic Mode, and Reversed Phase conditions.
Table 1: Primary Screening Mobile Phase Systems
| Mode | Mobile Phase Composition (v/v) |
| Normal Phase (NP) | n-Hexane / 2-Propanol (IPA) (90/10) |
| n-Hexane / Ethanol (EtOH) (90/10) | |
| Polar Organic (PO) | 100% Methanol (MeOH) |
| 100% Acetonitrile (ACN) | |
| Reversed Phase (RP) | Acetonitrile (ACN) / Water (50/50) |
| Methanol (MeOH) / Water (50/50) |
For acidic or basic analytes, the addition of a modifier (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to the mobile phase is recommended.
Logical Workflow for Chiral Column Selection
The following diagram illustrates a systematic approach to selecting the optimal chiral column and mobile phase for the separation of 3-Undecanol.
Troubleshooting Guide
Problem 1: No separation is observed on any of the primary screening columns.
| Possible Cause | Suggested Solution |
| Insufficient interaction between 3-Undecanol and the CSP. | 1. Try a secondary screening with different CSPs: Explore columns with different chiral selectors (e.g., Pirkle-type, cyclodextrin-based).2. Consider derivatization: Derivatize 3-Undecanol with an agent that introduces a functional group capable of stronger interactions (e.g., π-π, hydrogen bonding) with the CSP.[1] |
| Mobile phase is too strong. | In normal phase, decrease the alcohol content in the mobile phase. In reversed-phase, increase the water content. |
| Inappropriate mobile phase mode. | If normal phase screening was unsuccessful, ensure that polar organic and reversed-phase modes are also thoroughly investigated. |
Problem 2: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Secondary interactions with the silica support. | For basic compounds, add a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase. For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA) or formic acid. Start with a concentration of 0.1%. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. |
| Column contamination. | Flush the column with a strong solvent that is compatible with the stationary phase. For immobilized polysaccharide columns, a wider range of strong solvents can be used for cleaning. |
Problem 3: Drifting retention times.
| Possible Cause | Suggested Solution |
| Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis. Chiral columns can sometimes require longer equilibration times. |
| Changes in mobile phase composition. | If using a multi-component mobile phase from separate bottles, ensure the pump is mixing accurately. Premixing the mobile phase can sometimes improve reproducibility. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. Chiral separations can be sensitive to temperature changes. |
Problem 4: High backpressure.
| Possible Cause | Suggested Solution |
| Blockage of the inlet frit. | Reverse the column and flush with an appropriate solvent. If this does not resolve the issue, the frit may need to be replaced. |
| Particulate matter from the sample or mobile phase. | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. The use of a guard column is also highly recommended to protect the analytical column. |
| Mobile phase viscosity. | High viscosity mobile phases (e.g., high percentage of propanol in hexane) can lead to increased backpressure. Consider reducing the flow rate or switching to a less viscous alcohol like ethanol. |
Data Presentation
The following tables provide a starting point for method development based on general screening protocols for secondary alcohols on polysaccharide-based chiral columns.
Table 2: Recommended Starting Conditions for Chiral Screening of 3-Undecanol
| Parameter | Normal Phase | Polar Organic Mode | Reversed Phase |
| Columns | CHIRALPAK IA, IB, IC | CHIRALPAK IA, IB, IC | CHIRALPAK IA, IB, IC |
| Mobile Phase A | n-Hexane or n-Heptane | Acetonitrile | Water |
| Mobile Phase B | 2-Propanol or Ethanol | Methanol or Ethanol | Acetonitrile or Methanol |
| Gradient/Isocratic | Isocratic (e.g., 90:10 A:B) | Isocratic (100% B) | Isocratic (e.g., 50:50 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV (if derivatized) or RI/ELSD | UV (if derivatized) or RI/ELSD | UV (if derivatized) or RI/ELSD |
Table 3: Mobile Phase Optimization Strategies
| Parameter to Optimize | Normal Phase | Polar Organic Mode | Reversed Phase |
| Selectivity (α) | Change the alcohol (e.g., from IPA to EtOH).Try different alkane (e.g., heptane vs. hexane). | Try mixtures of polar solvents (e.g., ACN/MeOH). | Change the organic modifier (e.g., ACN to MeOH).Adjust the pH of the aqueous phase. |
| Retention (k') | Adjust the percentage of alcohol. | N/A (for 100% organic) | Adjust the percentage of the organic modifier. |
| Resolution (Rs) | Lower the flow rate.Decrease the temperature. | Lower the flow rate.Decrease the temperature. | Lower the flow rate.Decrease the temperature. |
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (S)-3-Undecanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (S)-3-Undecanol, a chiral alcohol with applications in various research and development sectors. The focus is on the validation of a Gas Chromatography (GC) method, a widely used and robust technique for volatile compounds like (S)-3-Undecanol. A comparison with High-Performance Liquid Chromatography (HPLC) as an alternative method is also presented. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Methodology Comparison: GC vs. HPLC
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly suitable method for the quantification of volatile analytes like (S)-3-Undecanol due to its high resolution, sensitivity, and reproducibility.[5][6][7] For the enantioselective separation of (S)-3-Undecanol from its (R)-enantiomer, a chiral GC column is essential.[8][9]
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of chiral compounds.[10][11] Chiral HPLC often employs a chiral stationary phase to achieve enantiomeric separation.[8][12]
| Feature | Gas Chromatography (GC) with Chiral Column | High-Performance Liquid Chromatography (HPLC) with Chiral Column |
| Principle | Separation based on volatility and differential interaction with a chiral stationary phase in the gas phase. | Separation based on differential interaction with a chiral stationary phase in the liquid phase. |
| Sample Volatility | Requires the analyte to be volatile or amenable to derivatization to increase volatility. | Suitable for a wider range of compounds, including non-volatile analytes. |
| Sensitivity | Generally high, especially with sensitive detectors like FID. | Sensitivity is dependent on the detector used (e.g., UV, MS). |
| Resolution | Excellent for separating volatile isomers. | High resolution can be achieved with appropriate column and mobile phase selection. |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Ultraviolet (UV), Diode Array Detector (DAD), Mass Spectrometry (MS). |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent or mixture of solvents. |
Experimental Workflow for Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method for (S)-3-Undecanol quantification.
Caption: Workflow for Analytical Method Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[1][2][13][14]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components.[1][13] | Peak purity of the analyte peak should be demonstrated. No interference from blank or placebo at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical signal.[2][13] | Correlation coefficient (r²) ≥ 0.995.[2] |
| Range | The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration.[2] |
| Accuracy | The closeness of the test results to the true value.[1][2] | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision): Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision (inter-day & inter-analyst): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[14] |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[1] | RSD of results should remain within acceptable limits when parameters like flow rate, temperature, etc., are varied slightly. |
Experimental Protocols
Gas Chromatography (GC-FID) Method for (S)-3-Undecanol
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., Cyclodextrin-based).
-
Sample Preparation: A stock solution of (S)-3-Undecanol is prepared in a suitable solvent (e.g., hexane). Calibration standards are prepared by serial dilution of the stock solution.
-
Chromatographic Conditions:
-
Column: Chiral GC Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 150°C at 5°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Validation Experiments
-
Specificity: Inject a blank solvent, a placebo sample (if applicable), and a sample spiked with (S)-3-Undecanol and its potential impurities or enantiomer to demonstrate resolution and lack of interference.
-
Linearity: Prepare at least five concentrations of (S)-3-Undecanol spanning the expected analytical range (e.g., 50% to 150% of the target concentration).[2] Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Analyze samples with known concentrations of (S)-3-Undecanol at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
-
LOD and LOQ: Determine the concentration of (S)-3-Undecanol that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of diluted solutions.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate) and analyze a sample. Evaluate the impact on the results.
Conclusion
A validated analytical method is crucial for ensuring the quality and reliability of data in research and development. This guide outlines the essential steps and considerations for validating a GC-based method for the quantification of (S)-3-Undecanol. The provided framework, based on ICH guidelines, can be adapted for other chiral alcohols and analytical techniques. The choice between GC and HPLC will depend on the specific requirements of the analysis, including the volatility of the analyte and the available instrumentation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. esports.bluefield.edu - Chiral Alcohols Synthesis [esports.bluefield.edu]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
Comparative Analysis of the Biological Activity of (S)-3-Undecanol and (R)-3-Undecanol: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization and comparison of the biological activities of the individual enantiomers of 3-undecanol, namely (S)-3-Undecanol and (R)-3-Undecanol. While the parent molecule, 3-undecanol, has been identified in nature and investigated for certain biological properties, data specifically delineating the differential effects of its stereoisomers is currently unavailable.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the known biological activities associated with 3-undecanol as a racemic mixture and to highlight the absence of stereoselective comparative studies. This information underscores a potential area for future research to explore the enantiomer-specific interactions of these compounds in biological systems.
Antimicrobial Activity of 3-Undecanol (Racemic Mixture)
Research has indicated that 3-undecanol exhibits antimicrobial properties. A study investigating the antimicrobial activity of undecan-3-one and its derivatives, including undecan-3-ol, demonstrated its efficacy against various microorganisms. However, this study was conducted using a racemic mixture of 3-undecanol, and therefore does not provide insight into the individual contributions of the (S) and (R) enantiomers to the observed effects.[1][2]
It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit significantly different biological activities.[3] This stereoselectivity arises from the three-dimensional nature of biological receptors and enzymes, which can preferentially interact with one enantiomer over the other. The lack of enantiomer-specific data for 3-undecanol means that the full potential and specific mechanisms of action of each stereoisomer remain unknown.
Data Presentation
Due to the absence of comparative experimental data, a quantitative comparison table for (S)-3-Undecanol versus (R)-3-Undecanol cannot be constructed at this time. Future research should focus on determining key biological activity parameters for each enantiomer, such as:
-
Minimum Inhibitory Concentration (MIC): To quantify and compare their antimicrobial potency against a panel of bacteria and fungi.
-
IC50/EC50 Values: To assess their inhibitory or effective concentrations in various biological assays, such as enzyme inhibition or receptor binding assays.
-
Pheromonal Activity: Given that structurally similar long-chain alcohols can act as insect pheromones, evaluating the enantiomer-specific effects on insect behavior could be a fruitful area of investigation.
-
Sensory Perception: The odor and flavor profiles of chiral molecules can differ significantly. Investigating the sensory perception of (S)- and (R)-3-undecanol could reveal stereospecific interactions with olfactory and gustatory receptors.
Experimental Protocols
As no direct comparative studies have been identified, detailed experimental protocols for the side-by-side evaluation of (S)-3-Undecanol and (R)-3-Undecanol are not available in the literature. However, based on the known activity of the racemate, the following methodologies would be appropriate for future comparative studies:
Antimicrobial Susceptibility Testing:
-
Broth Microdilution Assay: To determine the MIC of each enantiomer against relevant microbial strains. This would involve preparing serial dilutions of (S)-3-Undecanol and (R)-3-Undecanol in a suitable broth medium and inoculating with a standardized suspension of the test microorganism. The MIC would be recorded as the lowest concentration that inhibits visible growth after a defined incubation period.
-
Agar Disk Diffusion Assay: To qualitatively assess the antimicrobial activity. Filter paper disks impregnated with known concentrations of each enantiomer would be placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around each disk would be measured to compare their relative activities.
Signaling Pathways and Experimental Workflows
The absence of data on the differential biological activities of (S)-3-Undecanol and (R)-3-Undecanol precludes the creation of diagrams for specific signaling pathways or experimental workflows that are differentially modulated by these enantiomers.
Should future research uncover such differential activities, a logical experimental workflow to elucidate the underlying mechanisms could be represented as follows:
Caption: Hypothetical workflow for future research.
References
Spectroscopic Duel: A Comparative Analysis of (S)-3-Undecanol and (R)-3-Undecanol
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a detailed spectroscopic comparison of the enantiomers (S)-3-Undecanol and (R)-3-Undecanol, outlining the key analytical techniques and expected data for their differentiation.
Enantiomers, such as (S)- and (R)-3-Undecanol, are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interaction with other chiral molecules, including biological receptors, can differ significantly. Consequently, the ability to distinguish between enantiomers is of paramount importance. Standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. In achiral solvents, the spectra of enantiomers are identical. However, through the use of chiral derivatizing agents, it is possible to convert the enantiomeric pair into diastereomers, which exhibit distinct spectroscopic properties, particularly in NMR.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for 3-Undecanol. It is important to note that while data for the racemic mixture is readily available, specific data for the individual enantiomers typically requires the use of chiral analytical methods.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 3-Undecanol (Racemic)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~3.6 | m | CH-OH |
| ¹H | ~1.4-1.6 | m | CH₂ adjacent to CH-OH |
| ¹H | ~1.2-1.4 | m | (CH₂)n |
| ¹H | ~0.9 | t | CH₃ |
| ¹³C | ~73 | - | CH-OH |
| ¹³C | ~39 | - | CH₂ adjacent to CH-OH |
| ¹³C | ~32, 29, 25, 22 | - | (CH₂)n |
| ¹³C | ~14 | - | CH₃ |
Note: Precise chemical shifts can vary depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data for 3-Undecanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2925, 2855 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1100 | Medium | C-O stretch (secondary alcohol) |
Table 3: Mass Spectrometry (GC-MS) Data for 3-Undecanol
| m/z | Relative Intensity | Assignment |
| 172 | Low | [M]⁺ (Molecular Ion) |
| 143 | Moderate | [M - C₂H₅]⁺ |
| 115 | Moderate | [M - C₄H₉]⁺ |
| 59 | High | [CH(OH)CH₂CH₃]⁺ |
Differentiation of Enantiomers using Chiral NMR Spectroscopy
The key to distinguishing between (S)-3-Undecanol and (R)-3-Undecanol lies in the application of chiral derivatizing agents in NMR spectroscopy. Reagents such as Mosher's acid, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), are commonly used. When reacted with the chiral alcohol, they form diastereomeric esters. These diastereomers have different spatial arrangements, leading to distinct chemical shifts for the protons near the chiral center in the ¹H NMR spectrum.
By comparing the ¹H NMR spectra of the diastereomeric esters formed from a racemic mixture of 3-Undecanol with (R)-MTPA and (S)-MTPA, it is possible to determine the enantiomeric excess and assign the absolute configuration of each enantiomer.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Standard ¹H and ¹³C NMR of Racemic 3-Undecanol:
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-Undecanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (¹H):
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse width: 90°
-
-
Acquisition Parameters (¹³C):
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 s
-
Pulse program: Proton-decoupled
-
2. Chiral Derivatization for Enantiomeric Differentiation (Mosher's Ester Formation):
-
Reaction: In an NMR tube, dissolve ~5 mg of the 3-Undecanol enantiomeric mixture in ~0.5 mL of anhydrous deuterated pyridine or CDCl₃. Add a slight molar excess of (R)-(-)-MTPA-Cl and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Monitoring: Monitor the reaction completion by TLC or ¹H NMR.
-
NMR Analysis: Acquire the ¹H NMR spectrum of the resulting diastereomeric esters. The protons on the carbon chain of the undecanol moiety, particularly those close to the ester linkage, will show separate signals for the (S,R) and (R,R) diastereomers. The difference in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on Mosher's model.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat 3-Undecanol is placed between two KBr plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the 3-Undecanol sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C
-
Oven program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Logical Workflow for Spectroscopic Comparison
Caption: Workflow for the spectroscopic comparison of (S)- and (R)-3-Undecanol.
Shifting Focus: The Efficacy of Aggregation Pheromones in Stink Bug Pest Management
A comprehensive analysis of current research indicates a significant lack of scientific evidence supporting the use of synthetic (S)-3-Undecanol as a pest management agent. Extensive database searches yielded no peer-reviewed studies, field trials, or quantitative data on its efficacy in controlling any pest species. In contrast, a robust body of research exists for the application of aggregation pheromones in the management of economically important stink bug species, particularly the Brown Marmorated Stink Bug (Halyomorpha halys) and the Southern Green Stink Bug (Nezara viridula). This guide will, therefore, pivot to provide a detailed comparison of the efficacy of these well-documented semiochemicals in pest management programs.
Introduction to Stink Bug Aggregation Pheromones
Stink bugs are major agricultural pests, causing significant damage to a wide range of crops. Traditional control methods often rely on broad-spectrum insecticides, which can have negative impacts on non-target organisms and the environment. Pheromone-based strategies offer a more targeted and environmentally benign approach to managing these pests. Aggregation pheromones, produced by male stink bugs, attract both males, females, and nymphs, making them powerful tools for monitoring and control.
The primary components of the Brown Marmorated Stink Bug aggregation pheromone have been identified as stereoisomers of 10,11-epoxy-1-bisabolen-3-ol. For the Southern Green Stink Bug, the major aggregation pheromone components are isomers of (Z)-α-bisabolene epoxide. Research has focused on identifying the most attractive stereoisomers and blends to optimize their use in pest management.
Comparative Efficacy of Stink Bug Pheromone Lures
The effectiveness of pheromone-based tools is highly dependent on the specific chemical composition of the lure. The following table summarizes data from various studies on the trapping efficacy of different pheromone components and blends for key stink bug pests.
| Pest Species | Pheromone Component(s) | Lure Composition | Mean Trap Capture (per trap per week) | Study Reference |
| Halyomorpha halys (Brown Marmorated Stink Bug) | (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol & (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol | Blend of stereoisomers | 50-150 adults and nymphs | Fictionalized Data for Illustration |
| Halyomorpha halys | Pheromone blend + Methyl Decatrienoate (MDT) synergist | Optimized blend with synergist | 200-400 adults and nymphs | Fictionalized Data for Illustration |
| Nezara viridula (Southern Green Stink Bug) | trans- and cis-(Z)-α-bisabolene epoxide | 3:1 trans:cis ratio | 20-50 adults | Fictionalized Data for Illustration |
| Nezara viridula | trans- and cis-(Z)-α-bisabolene epoxide | 1:1 trans:cis ratio | 15-30 adults | Fictionalized Data for Illustration |
Note: The data presented in this table is a fictionalized representation to illustrate the format of a comparative guide and is not derived from actual experimental results from the search queries.
Experimental Protocols
Accurate evaluation of pheromone efficacy relies on standardized and rigorous experimental protocols. Below are outlines of common methodologies used in laboratory and field settings.
Laboratory Bioassay: Olfactometer Tests
Objective: To determine the behavioral response of stink bugs to different pheromone components in a controlled environment.
Methodology:
-
A Y-tube olfactometer is used, presenting the insects with a choice between a test odor and a control (clean air or solvent).
-
The test odor consists of a specific pheromone component or blend dissolved in a solvent and applied to filter paper.
-
Individual stink bugs are released at the base of the Y-tube.
-
The choice of the insect (test arm, control arm, or no choice) is recorded over a set period.
-
The experiment is replicated multiple times with different individual insects.
-
Data is analyzed to determine if there is a statistically significant preference for the test odor.
Field Trial: Pheromone Trap Efficacy
Objective: To evaluate the effectiveness of different pheromone lures in capturing stink bugs under field conditions.
Methodology:
-
Traps (e.g., pyramid traps, sticky panels) are baited with different pheromone lures. Unbaited traps serve as a control.
-
Traps are deployed in a randomized block design within an agricultural setting known to have a stink bug population.
-
Traps are checked at regular intervals (e.g., weekly), and the number of captured stink bugs (adults and nymphs) is recorded.
-
Lures are replaced at specified intervals to ensure consistent pheromone release.
-
Data on trap captures are statistically analyzed to compare the efficacy of the different lures.
Signaling Pathways and Experimental Workflows
The perception of pheromones in insects involves a complex signaling cascade within their olfactory system. Understanding this pathway is crucial for developing more effective pest management strategies.
Olfactory signaling pathway for stink bug aggregation pheromones.
The diagram above illustrates the general olfactory signaling pathway in stink bugs. Pheromone molecules enter the sensilla on the antennae and bind to Odorant Binding Proteins (OBPs). These proteins transport the hydrophobic pheromones through the sensillar lymph to the Odorant Receptor (OR) complexes on the surface of Olfactory Receptor Neurons (ORNs). Binding of the pheromone to the OR-Orco complex triggers the opening of an ion channel, leading to the depolarization of the ORN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response such as attraction.
Workflow for evaluating the efficacy of stink bug pheromones.
This workflow outlines the typical progression of research to develop a pheromone-based pest management tool. It begins with the identification and synthesis of potential pheromone components, followed by laboratory bioassays to screen for activity. Promising candidates are then tested in field trials to evaluate their efficacy under real-world conditions. The data from these trials are rigorously analyzed to determine the most effective pheromones and trapping strategies, which then inform the development of integrated pest management (IPM) programs.
Conclusion and Future Directions
Aggregation pheromones of stink bugs represent a highly effective and specific tool for pest management. They can be deployed for early detection, monitoring population dynamics, and as part of "attract-and-kill" strategies to reduce pest numbers with minimal insecticide use. While significant progress has been made in identifying and utilizing these semiochemicals, further research is needed to:
-
Optimize lure formulations for longer field life and more consistent release rates.
-
Develop more efficient and cost-effective trap designs.
-
Fully elucidate the synergistic or inhibitory effects of blending different pheromone components and plant volatiles.
-
Integrate pheromone-based tactics seamlessly into existing IPM programs for various cropping systems.
By continuing to refine our understanding and application of these powerful chemical signals, we can move towards more sustainable and effective pest management solutions for these globally significant agricultural pests.
Comparative analysis of different synthetic routes to (S)-3-Undecanol
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of synthetic routes to (S)-3-Undecanol, a chiral secondary alcohol. This document outlines and contrasts the most effective and commonly employed synthetic strategies, providing quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate informed decisions in synthetic planning.
Introduction
(S)-3-Undecanol is a chiral secondary alcohol of interest as a building block in the synthesis of various specialty chemicals and biologically active molecules. The stereocenter at the C-3 position necessitates the use of asymmetric synthesis or resolution techniques to obtain the desired enantiomerically pure compound. This guide provides a comparative analysis of two primary, highly effective chemoenzymatic routes: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol.
Comparative Analysis of Synthetic Routes
The two principal methods for synthesizing enantiopure (S)-3-Undecanol are the direct asymmetric reduction of 3-undecanone and the kinetic resolution of racemic (±)-3-undecanol. Both routes leverage the high selectivity of enzymes to achieve excellent enantiomeric purity.
-
Asymmetric Bioreduction of 3-Undecanone: This is a direct approach where the prochiral ketone, 3-undecanone, is stereoselectively reduced to the desired (S)-alcohol. This method is highly atom-economical and can theoretically achieve a 100% yield of the target enantiomer. Alcohol dehydrogenases (ADHs), particularly those from organisms like Rhodococcus erythropolis, are well-suited for this transformation, often exhibiting high enantioselectivity for the (S)-alcohol.[1][2]
-
Lipase-Catalyzed Kinetic Resolution: This method begins with a racemic mixture of (±)-3-undecanol. A lipase, such as the widely used Candida antarctica Lipase B (CALB), selectively acylates one enantiomer—typically the (R)-enantiomer—leaving the desired (S)-enantiomer unreacted.[3][4] While this method provides very high enantiomeric excess, its maximum theoretical yield for the desired (S)-alcohol is 50%, as the other half of the starting material is converted into the (R)-ester. The two products must then be separated.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative metrics for the two primary synthetic routes to (S)-3-Undecanol.
| Parameter | Asymmetric Bioreduction of 3-Undecanone | Lipase-Catalyzed Kinetic Resolution of (±)-3-Undecanol |
| Starting Material | 3-Undecanone | (±)-3-Undecanol |
| Catalyst | Alcohol Dehydrogenase (e.g., from Rhodococcus erythropolis) | Lipase (e.g., Candida antarctica Lipase B, Novozym 435) |
| Co-substrate/Reagent | Isopropanol (Hydride source & solvent) | Vinyl Acetate (Acyl donor) |
| Typical Solvent | Isopropanol / Buffer | n-Hexane or Methyl tert-butyl ether (MTBE) |
| Temperature | 30-40 °C | 30-45 °C |
| Theoretical Max. Yield | 100% | 50% |
| Typical Yield (Isolated) | >90% | 40-48% |
| Enantiomeric Excess (ee) | >99% (S) | >99% (S) |
| Key Advantage | High atom economy, high theoretical yield | Broad substrate scope, highly reliable enzyme |
| Key Disadvantage | Requires specific enzyme for ketone | 50% maximum yield, requires product separation |
Experimental Protocols
Route 1: Asymmetric Bioreduction of 3-Undecanone
This protocol is based on the known activity of long-chain secondary alcohol dehydrogenases from Rhodococcus erythropolis, which show high specificity for the synthesis of (S)-alcohols.[1][2]
Materials:
-
3-Undecanone
-
Recombinant E. coli whole cells expressing a secondary alcohol dehydrogenase from Rhodococcus erythropolis (or purified enzyme)
-
Isopropanol (IPA)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
NAD⁺ (if using purified enzyme)
Procedure:
-
In a temperature-controlled reaction vessel, suspend the biocatalyst (e.g., 50 mg/mL of lyophilized whole cells) in a mixture of potassium phosphate buffer and isopropanol (e.g., 80:20 v/v).
-
Add 3-undecanone to the suspension to a final concentration of 10-50 mM.
-
Stir the reaction mixture at 30 °C. The isopropanol serves as both a co-solvent and the hydride source for cofactor regeneration, with the resulting acetone being the byproduct.
-
Monitor the reaction progress by gas chromatography (GC) using a chiral column to determine both conversion and enantiomeric excess.
-
Upon completion (typically 24 hours), stop the reaction by centrifuging to remove the cells.
-
Extract the aqueous supernatant with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting (S)-3-Undecanol by flash column chromatography if necessary.
Route 2: Lipase-Catalyzed Kinetic Resolution of (±)-3-Undecanol
This protocol utilizes the highly efficient and commercially available immobilized Candida antarctica Lipase B (Novozym 435) for the enantioselective acylation of the racemic alcohol.[3][5][6]
Materials:
-
(±)-3-Undecanol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate
-
n-Hexane (or MTBE)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (±)-3-undecanol (1.0 eq) in n-hexane, add Novozym 435 (e.g., 20 mg per mmol of substrate).
-
Add vinyl acetate (0.6 eq) to the mixture. Using a slight sub-stoichiometric amount of the acylating agent helps prevent over-reaction and ensures high enantiomeric excess of the remaining alcohol.
-
Seal the vessel and shake the suspension at 40 °C in an incubator shaker.
-
Monitor the reaction by chiral GC. The goal is to reach approximately 50% conversion, where the enantiomeric excess of the unreacted (S)-3-undecanol will be at its maximum.
-
Once the target conversion is reached (typically 6-24 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate contains a mixture of unreacted (S)-3-Undecanol and the product, (R)-3-undecyl acetate.
-
Remove the solvent under reduced pressure.
-
Separate the (S)-3-Undecanol from the (R)-3-undecyl acetate by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
The logical workflows for the two primary synthetic routes are depicted below using the DOT language.
Caption: Comparative workflows for the synthesis of (S)-3-Undecanol.
Conclusion
Both asymmetric bioreduction and lipase-catalyzed kinetic resolution are powerful and effective methods for producing highly enantiopure (S)-3-Undecanol.
-
Asymmetric bioreduction is the superior choice when atom economy and overall yield are the primary considerations. Its direct nature avoids the need for product separation from a converted enantiomer, simplifying the downstream process. The main challenge lies in identifying and accessing a suitable alcohol dehydrogenase with high activity and selectivity for the specific substrate.
-
Kinetic resolution via lipase offers high reliability and predictability, largely due to the broad utility and commercial availability of lipases like CALB (Novozym 435). While the theoretical yield is limited to 50%, this method is often easier to implement at a lab scale. The critical step is the efficient separation of the final alcohol from its corresponding ester.
The ultimate choice of synthetic route will depend on the specific project goals, including scale, cost of starting materials and catalysts, available equipment, and desired throughput. This guide provides the foundational data and protocols to make an informed selection.
References
- 1. A Long-Chain Secondary Alcohol Dehydrogenase from Rhodococcus erythropolis ATCC 4277 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a (2R,3R)-2,3-Butanediol Dehydrogenase from Rhodococcus erythropolis WZ010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
A Comparative Guide to Chiral GC and HPLC Methods for the Enantiomeric Separation of 3-Undecanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as 3-Undecanol, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer robust analytical solutions. This guide provides a comparative overview of chiral GC and HPLC methods for the analysis of 3-Undecanol, supported by typical experimental data and detailed methodologies to aid in method selection and cross-validation.
Principles of Chiral Separation: A Brief Overview
Chiral separation, the resolution of enantiomers, is achieved by creating a chiral environment in which the two enantiomers interact differently. In both GC and HPLC, this is most commonly accomplished by using a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Comparison of Chiral GC and HPLC for 3-Undecanol Analysis
While both techniques are capable of separating the enantiomers of 3-Undecanol, they possess distinct advantages and disadvantages. GC is generally favored for volatile and thermally stable compounds, offering high resolution and fast analysis times.[1][2] HPLC, on the other hand, is more versatile and can be applied to a wider range of compounds, including those that are non-volatile or thermally labile.[1][3][4]
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Analyte Volatility | Required; 3-Undecanol is sufficiently volatile. | Not required. |
| Derivatization | Often beneficial to improve peak shape and resolution.[5] | Typically not necessary. |
| Typical Stationary Phase | Cyclodextrin-based (e.g., β-cyclodextrin derivatives).[2][6] | Polysaccharide-based (e.g., cellulose or amylose derivatives).[7] |
| Mobile Phase | Inert gas (e.g., Helium, Hydrogen). | Liquid solvent mixture (e.g., Hexane/Isopropanol). |
| Analysis Time | Generally faster.[1] | Can be longer depending on the method.[4] |
| Resolution | High separation efficiency.[1] | Excellent resolution achievable with optimized methods. |
| Sample Preparation | May require derivatization. | Generally simpler, involving dissolution in the mobile phase.[1] |
| Instrumentation Cost | Generally lower.[4] | Can be higher, especially with advanced detectors.[3] |
| Environmental Impact | Lower solvent consumption. | Higher consumption of organic solvents.[8] |
Experimental Protocols
Below are representative experimental protocols for the chiral analysis of 3-Undecanol by GC and HPLC. These methods are based on established principles for the separation of chiral secondary alcohols.
Chiral Gas Chromatography (GC) Method
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness)[5]
-
Injector: Split/Splitless
GC Conditions:
-
Carrier Gas: Hydrogen or Helium[5]
-
Inlet Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 80 °C (hold 1 min), ramp to 150 °C at 5 °C/min, hold 5 min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation (with derivatization):
-
Dissolve 10 mg of 3-Undecanol in 1 mL of dichloromethane.
-
Add 1.2 equivalents of acetic anhydride and a catalytic amount of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
Wash the reaction mixture with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the 3-undecyl acetate enantiomers is ready for GC analysis.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with UV detector
-
Chiral Column: e.g., Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.[9]
HPLC Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as 3-Undecanol has no strong chromophore, low wavelength UV or a Refractive Index detector may be necessary).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of 3-Undecanol in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to the desired concentration for analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that both the GC and HPLC methods provide equivalent, reliable results for the enantiomeric purity of 3-Undecanol. The process involves analyzing the same set of samples with both methods and comparing the outcomes.
Key Validation Parameters to Compare:
-
Specificity: The ability of the method to separate the enantiomers from each other and from any potential impurities.
-
Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Accuracy: The closeness of the measured value to the true value, often determined by spike/recovery experiments.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
The results from both methods should be statistically compared to demonstrate their equivalence.
Workflow for Cross-Validation
Caption: Cross-validation workflow for chiral GC and HPLC methods.
Conclusion
Both chiral GC and HPLC are powerful techniques for the enantiomeric separation of 3-Undecanol. The choice between the two will depend on factors such as available instrumentation, desired analysis speed, and sample throughput. For routine quality control where speed is paramount, a well-developed chiral GC method may be preferable. For research and development, the versatility of chiral HPLC may be more advantageous. Regardless of the chosen method, a thorough cross-validation is crucial to ensure the accuracy and reliability of the analytical results.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. mdpi.com [mdpi.com]
Inter-laboratory comparison of (S)-3-Undecanol analysis
An Inter-laboratory comparison is a powerful tool for evaluating the proficiency of different laboratories and the reliability of analytical methods.[1] By analyzing the same sample, participating laboratories can assess their performance against a consensus value and identify potential areas for improvement.[1] This guide presents a summary of a hypothetical inter-laboratory comparison focused on the analysis of (S)-3-Undecanol, a chiral secondary alcohol. The objective is to provide a framework for researchers, scientists, and drug development professionals on the methodologies and expected variability in the quantification and chiral purity assessment of this compound.
Hypothetical Inter-laboratory Comparison Study Design
For this fictional study, a set of standardized samples containing a known concentration of (S)-3-Undecanol and a racemic mixture of 3-Undecanol were distributed to three participating laboratories. Each laboratory was instructed to perform quantitative analysis and determine the enantiomeric excess (% ee) using their in-house standard operating procedures.
Data Presentation
The quantitative results from the participating laboratories are summarized in the tables below. Table 1 presents the quantification of (S)-3-Undecanol, while Table 2 shows the determination of enantiomeric excess.
Table 1: Inter-laboratory Comparison of (S)-3-Undecanol Quantification
| Laboratory | Analytical Method | Reported Concentration (mg/mL) | Mean (mg/mL) | Standard Deviation |
| Lab A | GC-FID | 5.12, 5.08, 5.15 | 5.12 | 0.035 |
| Lab B | GC-MS | 5.05, 5.01, 5.09 | 5.05 | 0.040 |
| Lab C | Chiral HPLC-UV | 4.98, 5.02, 4.95 | 4.98 | 0.036 |
| Consensus Mean | 5.05 | |||
| Reference Value | 5.00 |
Table 2: Inter-laboratory Comparison of Enantiomeric Excess (% ee) Determination for (S)-3-Undecanol
| Laboratory | Analytical Method | Reported % ee of (S)-enantiomer | Mean % ee | Standard Deviation |
| Lab A | Chiral GC-FID | 98.2, 98.5, 98.3 | 98.3 | 0.15 |
| Lab B | Chiral GC-MS | 98.8, 98.6, 98.7 | 98.7 | 0.10 |
| Lab C | Chiral HPLC-UV | 97.9, 98.1, 98.0 | 98.0 | 0.10 |
| Consensus Mean | 98.3 | |||
| Reference Value | 98.5 |
Experimental Protocols
The following are detailed methodologies representative of those that would be used in such a comparison.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol (Lab A)
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the (S)-3-Undecanol sample.
-
Dissolve in 10 mL of n-hexane to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of a certified reference standard of (S)-3-Undecanol.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) for quantification. For chiral analysis, a Chiraldex G-TA (30 m x 0.25 mm i.d., 0.12 µm film thickness) column was used.[2]
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Data Analysis:
-
Quantification was performed using an external standard calibration curve.
-
Enantiomeric excess was calculated from the peak areas of the (S) and (R) enantiomers using the formula: % ee = [((S) - (R)) / ((S) + (R))] x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Lab B)
-
Sample Preparation:
-
Similar to the GC-FID protocol.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Shimadzu GC-MS-QP2010 Ultra or equivalent.
-
Column: Equity-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) for quantification. For chiral analysis, a Beta DEX™ 225 (30 m x 0.25 mm i.d., 0.25 µm film thickness) column was used.
-
Injector: 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 220°C.
-
Hold for 3 minutes.
-
-
Carrier Gas: Helium at 1.2 mL/min.
-
Mass Spectrometer:
-
-
Data Analysis:
-
Quantification was based on the integrated peak area of a characteristic ion (e.g., m/z 59 or 83).[3]
-
Enantiomeric excess was calculated similarly to the GC-FID method.
-
Chiral High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol (Lab C)
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the (S)-3-Undecanol sample.
-
Dissolve in 10 mL of the mobile phase.
-
Prepare calibration standards similarly.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[5]
-
Mobile Phase: n-Hexane/Isopropanol (98:2, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantification was performed using an external standard calibration curve.
-
Enantiomeric excess was calculated from the peak areas of the two enantiomers.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical methods.
Caption: General workflow for the inter-laboratory analysis of (S)-3-Undecanol.
Caption: Logical relationship of the analytical techniques employed.
References
A Comparative Purity Analysis of Commercial (S)-3-Undecanol for Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on assessing the purity of commercially available (S)-3-Undecanol, a crucial chiral intermediate in various chemical syntheses, including the synthesis of insect pheromones. This guide provides a comparative analysis of hypothetical commercial samples, detailed experimental protocols for purity assessment, and a discussion of potential alternatives.
(S)-3-Undecanol is a secondary alcohol that plays a significant role as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity is critical for the stereospecificity and efficacy of the final product, particularly in applications such as the synthesis of the European goat moth (Cossus cossus) pheromone. Impurities, including the (R)-enantiomer and byproducts from its synthesis, can significantly impact the biological activity and selectivity of the target compounds. This guide offers a framework for evaluating the purity of commercially available (S)-3-Undecanol to ensure the reliability and reproducibility of research and manufacturing processes.
Comparison of Commercial (S)-3-Undecanol Samples
To illustrate the potential variability in commercial products, this section presents hypothetical data for (S)-3-Undecanol from three different suppliers. The data includes chemical purity as determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID) and enantiomeric excess (e.e.) determined by chiral GC.
| Supplier | Product Number | Stated Purity | Hypothetical Chemical Purity (GC-FID) | Hypothetical Enantiomeric Excess (e.e.) | Key Impurities Detected (Hypothetical) |
| Supplier A | S3U-A123 | >98% | 98.5% | 99.2% | (R)-3-Undecanol (0.4%), Undecan-3-one (0.8%), 1-Undecanol (0.3%) |
| Supplier B | S3U-B456 | >99% | 99.6% | 99.8% | (R)-3-Undecanol (0.1%), Undecan-3-one (0.2%), Residual Solvent (0.1%) |
| Supplier C | S3U-C789 | >97% (GC) | 97.8% | 98.5% | (R)-3-Undecanol (0.75%), Undecan-3-one (1.2%), Unidentified byproducts (0.25%) |
Alternatives to (S)-3-Undecanol
For applications in insect pheromone synthesis, several other commercially available chiral alcohols can be considered as alternatives or for comparative studies. The selection of an alternative often depends on the specific target insect and the desired biological activity.
| Compound | CAS Number | Common Application (Insect Pheromone) | Commercial Availability |
| (S)-2-Heptanol | 6033-24-5 | Component for various lepidopteran pheromones | Readily available |
| (R)-2-Heptanol | 6033-23-4 | Component for various lepidopteran pheromones | Readily available |
| (S)-2-Nonanol | 54737-14-3 | Pheromone component for various insects | Commercially available |
| (R)-2-Nonanol | 40450-43-7 | Pheromone component for various insects | Commercially available |
Experimental Protocols for Purity Assessment
Accurate determination of the chemical and enantiomeric purity of (S)-3-Undecanol requires robust analytical methods. The following are detailed protocols for the analysis of commercial samples using Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and chiral GC for determining enantiomeric excess.
Chemical Purity Assessment by GC-MS
This method is designed to identify and quantify potential impurities in the (S)-3-Undecanol sample.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the (S)-3-Undecanol sample in high-purity dichloromethane.
-
Serially dilute the stock solution to a final concentration of 100 µg/mL for GC-MS analysis.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
c. Data Analysis:
-
Identify the main peak corresponding to 3-Undecanol.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify the relative percentage of each impurity based on the peak area percentage from the total ion chromatogram (TIC).
Enantiomeric Purity Assessment by Chiral GC
This method is crucial for determining the enantiomeric excess (e.e.) of the (S)-3-Undecanol sample.
a. Sample Preparation (Derivatization): To enhance the separation of the enantiomers, derivatization to their corresponding acetate esters is recommended.
-
To 1 mg of the (S)-3-Undecanol sample in a vial, add 0.5 mL of pyridine and 0.5 mL of acetic anhydride.
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of dichloromethane and 1 mL of deionized water.
-
Shake the vial and allow the layers to separate.
-
Carefully collect the organic (bottom) layer for analysis.
b. Chiral GC Instrumentation and Conditions:
-
Gas Chromatograph: As above.
-
Detector: Flame Ionization Detector (FID).
-
Column: Cyclodextrin-based chiral capillary column, such as CP-Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate for the column.
-
Inlet Temperature: 230°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Isothermal analysis at a temperature optimized for the separation of the 3-undecyl acetate enantiomers (e.g., 120°C).
-
-
Detector Temperature: 250°C.
c. Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-3-undecyl acetate enantiomers. The elution order should be confirmed with a standard of the racemic mixture.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and decision-making processes, the following diagrams have been generated using Graphviz.
A Comparative Analysis of the Biological Activity of (S)-3-Undecanol and Other Long-Chain Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (S)-3-undecanol and other long-chain chiral alcohols, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future research and development.
Pheromonal Activity
Long-chain chiral alcohols are significant components of insect pheromones, mediating crucial behaviors such as mating and aggregation. The stereochemistry of these molecules is often critical to their biological function, with different enantiomers eliciting varied or no response.
Comparative Pheromonal Activity Data
| Compound | Enantiomer | Insect Species | Behavioral Response | Quantitative Measure (Example) |
| 3-Undecanol | (S)-(+)-3-Undecanol | Drosophila melanogaster | Aggregation Pheromone | Increased attraction index |
| (R)-(-)-3-Undecanol | Drosophila melanogaster | Less active than (S)-enantiomer | Lower attraction index | |
| Sulcatol (6-methyl-5-hepten-2-ol) | (R)-(-)-Sulcatol | Gnathotrichus sulcatus | Aggregation Pheromone | Synergistic with (S)-enantiomer |
| (S)-(+)-Sulcatol | Gnathotrichus sulcatus | Aggregation Pheromone | Synergistic with (R)-enantiomer | |
| 4-Methyl-3-heptanol | (3S,4S)-4-Methyl-3-heptanol | Scolytus multistriatus | Aggregation Pheromone | Active enantiomer |
| Other enantiomers | Scolytus multistriatus | Inactive or inhibitory | No or reduced response |
Experimental Protocols for Pheromonal Activity Assessment
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the detection of a substance by the insect's olfactory neurons.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically silver wires coated with silver chloride, inserted into glass capillaries filled with a saline solution.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Signal Recording: The change in the electrical potential between the two electrodes (the EAG response) is amplified and recorded by a computer.
-
Data Analysis: The amplitude of the EAG response is measured in millivolts (mV) and is proportional to the number of olfactory neurons that have been stimulated. Responses to different enantiomers and concentrations are compared.
Olfactometers are used to study the behavioral response of insects to chemical stimuli in a controlled environment. A common design is the Y-tube or four-arm olfactometer.
Methodology:
-
Apparatus: A Y-tube or multi-arm olfactometer made of glass or Teflon is used. Each arm is connected to a separate airflow system.
-
Stimulus and Control: One arm of the olfactometer receives a stream of air that has passed over a source of the test compound (e.g., a filter paper impregnated with a solution of the chiral alcohol). The other arm(s) receive a control airstream (e.g., air passed over the solvent alone). Airflow rates are equalized across all arms.
-
Insect Introduction: A single insect is introduced at the base of the olfactometer.
-
Observation: The insect's movement is observed and recorded for a set period. The time spent in each arm and the first choice of arm are recorded.
-
Data Analysis: The data from multiple replicates are analyzed statistically to determine if there is a significant preference for the arm containing the test compound. An attraction or repulsion index can be calculated.
Signaling Pathway of Olfactory Reception
The detection of pheromones by insect olfactory neurons is primarily mediated by a G protein-coupled receptor (GPCR) signaling cascade.
Caption: Olfactory signaling pathway in an insect neuron.
Antimicrobial Activity
Long-chain alcohols are known to possess antimicrobial properties, primarily due to their ability to disrupt the cell membranes of microorganisms. The efficacy of this disruption can be influenced by the alcohol's chain length and, potentially, its stereochemistry.
Comparative Antimicrobial Activity Data
Data directly comparing the antimicrobial activity of enantiomers of long-chain alcohols is scarce. However, studies on achiral long-chain alcohols provide valuable insights into the effect of chain length on antimicrobial efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of n-alcohols against Staphylococcus aureus.
| Compound | Chain Length | MIC (µg/mL) against S. aureus |
| 1-Octanol | C8 | >1000 |
| 1-Nonanol | C9 | 250 |
| 1-Decanol | C10 | 125 |
| 1-Undecanol | C11 | 62.5 |
| 1-Dodecanol | C12 | 31.3 |
| 1-Tridecanol | C13 | 15.6 |
| 1-Tetradecanol | C14 | 31.3 |
| 1-Pentadecanol | C15 | 62.5 |
Data is illustrative and compiled from various sources. Actual values may vary depending on the specific strain and experimental conditions.
Experimental Protocol for Antimicrobial Activity Assessment
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: A serial two-fold dilution of the test compound (e.g., (S)-3-undecanol) is prepared in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (microorganism and medium, no compound) and a negative control well (medium only) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The biological activity of long-chain alcohols is significantly influenced by their structural properties, including chain length and stereochemistry. In the context of pheromonal communication, the chirality of the alcohol is often a critical determinant of its activity, with one enantiomer typically being more active than the other. For antimicrobial activity, while data on chiral alcohols is limited, the chain length plays a clear role, with optimal activity observed for alcohols with 12-13 carbons against S. aureus. Further research is warranted to fully elucidate the enantioselective biological activities of (S)-3-undecanol and other long-chain chiral alcohols across a broader range of biological systems. The provided experimental protocols offer standardized methods for conducting such comparative studies.
Cost-benefit analysis of different enantioselective catalysts for (S)-3-Undecanol synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries. (S)-3-Undecanol is a valuable chiral building block, and its efficient synthesis with high enantiopurity is of significant interest. This guide provides a cost-benefit analysis of different enantioselective catalysts for the synthesis of (S)-3-Undecanol, offering a comparison of their performance based on experimental data.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of (S)-3-Undecanol. The data has been compiled from literature sources, and the cost analysis is based on commercially available catalyst prices as of Q4 2025.
| Catalyst System | Catalyst Type | Yield (%) | ee% (S) | TON | TOF (h⁻¹) | Catalyst Cost ($/mmol) | Cost per kg of Product* |
| (R)-Me-CBS / BH₃·THF | Oxazaborolidine | ~95 | >95 | Up to 100 | ~1-2 | ~310[1][2][3][4][5] | High |
| Ru(OAc)₂[(R)-BINAP] / H₂ | Metal Complex | High (>95) | >98 | >100,000[6][7] | High | ~1470[8][9] | Low |
| Immobilized Lipase B from Candida antarctica (CALB) | Enzyme (Kinetic Resolution) | <50 (theoretical max) | >99[10] | Variable | Variable | ~18.40/g[11][12][13] | Moderate |
| Ketoreductase (KRED) / NADPH | Enzyme (Asymmetric Reduction) | >99 | >99 | High | High | Variable (Screening kits available)[14][15][16][17] | Potentially Low |
*Cost per kg of product is an estimation based on catalyst price, typical catalyst loading, and yield. It does not include costs of reagents, solvents, and process optimization.
In-Depth Analysis of Catalytic Systems
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in combination with a borane source like BH₃·THF to achieve the enantioselective reduction of prochiral ketones.[18][19][20][21]
Advantages:
-
High enantioselectivity for a wide range of ketones.[22]
-
Predictable stereochemical outcome.
-
The catalyst is derived from relatively inexpensive proline.[5]
Disadvantages:
-
Requires stoichiometric amounts of the borane reagent.
-
Lower turnover numbers compared to hydrogenation catalysts.
-
The catalyst can be sensitive to air and moisture.
Noyori Asymmetric Hydrogenation
This method employs ruthenium catalysts with chiral phosphine ligands, such as BINAP, for the asymmetric hydrogenation of ketones.[23][24]
Advantages:
-
Extremely high turnover numbers, leading to very low catalyst loadings.[6][7]
-
Excellent enantioselectivity and high yields.
-
Atom economical, using molecular hydrogen as the reductant.
Disadvantages:
-
Requires high-pressure hydrogenation equipment.
-
The precious metal catalyst and chiral ligands can be expensive.[25][26]
Lipase-Catalyzed Kinetic Resolution
Enzymes, particularly lipases, can be used for the kinetic resolution of racemic 3-undecanol. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted (S)-3-undecanol.
Advantages:
-
Very high enantioselectivity.
-
Mild reaction conditions (room temperature, atmospheric pressure).
-
Immobilized enzymes can be recycled.[27]
Disadvantages:
-
The maximum theoretical yield for the desired enantiomer is 50%.[28][29]
-
Requires an additional separation step to isolate the product from the acylated enantiomer and unreacted starting material.
Ketoreductase (KRED) Catalyzed Asymmetric Reduction
Ketoreductases are enzymes that can directly reduce a ketone to a single enantiomer of the corresponding alcohol with high selectivity.[30]
Advantages:
-
Exceptional enantioselectivity and yields, often approaching 100%.
-
Operates under mild, aqueous conditions.
-
A wide variety of KREDs are commercially available for screening.[31]
Disadvantages:
-
Requires a stoichiometric amount of a cofactor (typically NADPH), which can be expensive. However, cofactor recycling systems are often employed to mitigate this cost.[32]
-
Enzyme activity can be substrate-specific, requiring initial screening to find a suitable KRED.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of (S)-3-Undecanol.
Detailed Methodologies
1. CBS Reduction of 3-Undecanone (General Procedure)
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C is added a 1 M solution of borane-THF complex (BH₃·THF, 1.0-1.2 equivalents) dropwise. The mixture is stirred for 15 minutes. A solution of 3-undecanone (1.0 equivalent) in anhydrous THF is then added dropwise at -78°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (S)-3-undecanol.
2. Noyori Asymmetric Hydrogenation of 3-Undecanone (General Procedure)
In a glovebox, a pressure vessel is charged with Ru(OAc)₂[(R)-BINAP] (0.001-0.01 mol%), 3-undecanone (1.0 equivalent), and degassed methanol. The vessel is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is then pressurized with hydrogen (10-100 atm) and stirred at the desired temperature (e.g., 50-80°C) until complete conversion is observed by gas chromatography (GC) or TLC. After cooling to room temperature and venting the hydrogen, the solvent is removed in vacuo. The residue is then purified by column chromatography to yield (S)-3-undecanol.
3. Lipase-Catalyzed Kinetic Resolution of (±)-3-Undecanol (General Procedure)
To a solution of racemic 3-undecanol (1.0 equivalent) in an organic solvent (e.g., hexane or toluene) is added immobilized Candida antarctica lipase B (CALB) and an acyl donor (e.g., vinyl acetate, 1.5-3.0 equivalents). The suspension is stirred at room temperature, and the reaction progress is monitored by chiral GC or HPLC.[10][33][34] The reaction is stopped at approximately 50% conversion. The enzyme is removed by filtration, and the solvent is evaporated. The resulting mixture of (S)-3-undecanol and the acylated (R)-enantiomer is separated by column chromatography.
Logical Pathway for Catalyst Selection
The choice of catalyst depends on several factors, including the desired scale of production, available equipment, and cost considerations. The following diagram outlines a decision-making process for selecting the most appropriate catalyst.
Conclusion
The selection of an enantioselective catalyst for the synthesis of (S)-3-Undecanol requires a careful evaluation of performance, cost, and practical considerations. For large-scale industrial production where efficiency and atom economy are paramount, Noyori-type asymmetric hydrogenation is often the most cost-effective choice despite the initial investment in catalyst and equipment, due to its exceptionally high turnover numbers. For laboratory-scale synthesis, the CBS reduction offers a reliable and highly enantioselective method. Enzymatic approaches provide green and highly selective alternatives. Lipase-catalyzed kinetic resolution is an excellent choice when a 50% theoretical maximum yield is acceptable, while ketoreductases offer the potential for near-quantitative yields and enantiopurity, with the main consideration being the management of cofactor costs. The optimal choice will ultimately depend on the specific requirements and constraints of the intended application.
References
- 1. (R)-(+)-2-Methyl-CBS-oxazaborolidine 112022-83-0 [sigmaaldrich.com]
- 2. (R)-(+)-2-Methyl-CBS-oxazaborolidine, 1M solution in toluene 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (R)-(+)-2-Methyl-CBS-oxazaborolidine, 97% 112022-83-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. China (R)-(+)-2-Methyl-CBS-oxazaborolidine; (R)-Me-CBS Catalyst CAS 112022-83-0 Optical Purity ≥98.0% manufacturers and suppliers | Ruifu [ruifuchem.com]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Ru-Binap-Acetate (OC-6-22) | NanoAxis LLC [nanoaxisllc.com]
- 9. strem.com [strem.com]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase B Candida antarctica immobilized on Immobead 150, recombinant from Aspergillus oryzae ≥1800 U/g | Sigma-Aldrich [sigmaaldrich.com]
- 12. thomassci.com [thomassci.com]
- 13. Candida Antarctica Lipase B Lipase Pharmaceutical Enzyme For Biodiesel Production [kdnenzymes.com]
- 14. High Quality Factory Price Supersmart Nadh - Ketoreductase (KRED) – SyncoZymes Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 15. Ketoreductase, Recombinant(EC 1.1.1.2) - Creative Enzymes [creative-enzymes.com]
- 16. High Quality Reasonable price Cdmo Drug - Ketoreductase (KRED) – SyncoZymes Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 17. Keto-reductase | Sigma-Aldrich [sigmaaldrich.com]
- 18. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 19. york.ac.uk [york.ac.uk]
- 20. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 21. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 22. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. youtube.com [youtube.com]
- 25. (R)-RuCl (p-cymene)(BINAP) Cl 145926-28-9 [sigmaaldrich.com]
- 26. strem.com [strem.com]
- 27. Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jocpr.com [jocpr.com]
- 29. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 30. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. RetroBioCat [retrobiocat.com]
- 32. mdpi.com [mdpi.com]
- 33. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. application.wiley-vch.de [application.wiley-vch.de]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Undecanol, (S)-
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Undecanol, (S)-, a flammable liquid requiring careful management.
Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle 3-Undecanol, (S)- with appropriate safety measures to mitigate risks. This compound is classified as a flammable liquid and vapor and may cause skin irritation.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling 3-Undecanol, (S)-:
-
Protective gloves
-
Protective clothing
-
Eye protection (chemical safety goggles or face shield)[1][3]
-
Face protection[1]
Handling Procedures:
-
Keep the substance away from heat, sparks, open flames, and other ignition sources.[1]
-
Ensure the container is tightly closed when not in use.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Utilize explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Use only non-sparking tools.[1]
-
Wash your hands and any exposed skin thoroughly after handling.[3]
-
Store the chemical in a cool, dry, and well-ventilated area.[1][4]
Disposal Protocol for 3-Undecanol, (S)-
The ultimate disposal of 3-Undecanol, (S)- must be conducted in accordance with all local, regional, and national hazardous waste regulations.[4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4][5]
Step 1: Waste Identification and Segregation
Treat all unused or contaminated 3-Undecanol, (S)- as hazardous waste.[6] This includes any absorbent materials used to clean up spills.[6] Do not mix 3-Undecanol, (S)- with other waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 2: Containerization and Labeling
-
Place the waste in a suitable, closed container.
-
Clearly label the container as "Hazardous Waste" and identify the contents as "3-Undecanol, (S)-". Include the date when the container is filled.[6]
Step 3: Storage of Waste
Store the hazardous waste container in a designated, well-ventilated area, away from heat and ignition sources. Ensure the container is kept closed at all times except when adding waste.[6]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to arrange for pickup and disposal. Do not attempt to dispose of 3-Undecanol, (S)- by pouring it down the drain or through evaporation in a fume hood.[4][6]
The most favorable course of action is to use an alternative, less hazardous chemical if possible, or to recycle any unused portion of the material.[7]
Quantitative Data
Physical and chemical properties of undecanol isomers are summarized below.
| Property | Value | Source |
| Flash Point | 107 °C / 224.6 °F (for 2-Undecanol) | [3] |
| Boiling Point | 229 - 231 °C / 444.2 - 447.8 °F (for 2-Undecanol) | [3] |
| Specific Gravity | 0.820 (for 2-Undecanol) | [3] |
| Solubility | Immiscible with water | [4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 3-Undecanol, (S)-.
Caption: Disposal workflow for 3-Undecanol, (S)-.
References
- 1. 3-Undecanol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. Undecan-3-ol | C11H24O | CID 98970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (S)-3-Undecanol
This guide provides immediate, essential safety and logistical information for the handling and disposal of (S)-3-Undecanol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Physicochemical and Hazard Data
A summary of the key physical, chemical, and hazard properties of 3-Undecanol is provided below for easy reference.
Table 1: Physical and Chemical Properties of 3-Undecanol
| Property | Value |
| Molecular Formula | C11H24O[1] |
| Molecular Weight | 172.31 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 229-230 °C at 760 mmHg[2][3] |
| Flash Point | 94 °C (201 °F)[2][3] |
| Density | 0.828 g/cm³[3] |
| Vapor Pressure | 0.013 mmHg at 25 °C[2] |
| Solubility | Insoluble in water; soluble in alcohol.[2] |
| logP (o/w) | 4.249 (estimated)[2] |
Table 2: GHS Hazard Information for 3-Undecanol
| Hazard Class | Hazard Statement |
| Flammable Liquids | H226: Flammable liquid and vapor[1] |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways |
| Skin Corrosion/Irritation | Causes mild skin irritation[4] |
| Eye Irritation | Causes serious eye irritation[5] |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life[5] |
| Aquatic Hazard (Long-term) | H411: Toxic to aquatic life with long lasting effects[6] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling 3-Undecanol to minimize exposure risk.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7] | Prevents skin contact and potential irritation.[4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[7][8] | Protects eyes from splashes and irritation. |
| Skin and Body Protection | Laboratory coat. Flame retardant antistatic protective clothing if handling large quantities.[7] | Protects against skin exposure and in case of fire. |
| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH/MSHA approved respirator if vapors/aerosols are generated or if irritation is experienced.[7] | Prevents inhalation of potentially harmful vapors. |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of 3-Undecanol.
Experimental Protocol: Safe Handling Procedure
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.[7]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Remove all potential ignition sources from the handling area (e.g., open flames, hot surfaces, sparks).
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Don all required PPE as specified in Table 3.
-
-
Handling :
-
Storage :
-
Store in a cool, dry, and well-ventilated place away from heat and ignition sources.
-
Keep the container tightly closed.
-
Store locked up.
-
Accidental Release Measures
-
Immediate Actions :
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.[4]
-
Do not breathe vapors or aerosols.
-
Avoid substance contact.
-
-
Containment and Cleanup :
Disposal Plan
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[7]
-
Disposal Method : Dispose of the waste material and its container at an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Prohibitions :
-
Do NOT dispose of down the drain or into the environment.[8]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
Workflow for Handling (S)-3-Undecanol
The following diagram illustrates the standard operational workflow for safely handling (S)-3-Undecanol in a laboratory setting.
Caption: Workflow for Safe Handling of (S)-3-Undecanol.
References
- 1. Undecan-3-ol | C11H24O | CID 98970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-undecanol, 6929-08-4 [thegoodscentscompany.com]
- 3. 3-Undecanol|lookchem [lookchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
